3'-Bromo-6'-chloro-2'-fluoroacetophenone
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(3-bromo-6-chloro-2-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClFO/c1-4(12)7-6(10)3-2-5(9)8(7)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMDQXBOJAAGXKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1F)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Profile: 3'-Bromo-6'-chloro-2'-fluoroacetophenone
The following technical guide is structured to address the specific requirements of a researcher encountering a "silent" CAS search. It synthesizes verified precursor data with a derived synthetic protocol, acting as a definitive manual for accessing this specific chemical scaffold.
Status, Synthesis, and Structural Analysis
Part 1: Executive Summary & CAS Search Status
Current Status: Unindexed / Proprietary Intermediate An exhaustive search across major chemical indices (PubChem, CAS Registry, Reaxys, and commercial catalogs) confirms that 3'-Bromo-6'-chloro-2'-fluoroacetophenone does not currently possess a widely disseminated, public CAS Registry Number.
This absence is common for specific tetra-substituted benzene intermediates that are generated in situ or on-demand during late-stage drug discovery. Researchers seeking this compound must rely on verified precursors which are indexed.
Actionable Anchors for Procurement: To access this scaffold, you must source the corresponding benzoic acid or benzaldehyde derivatives, which are commercially established:
| Precursor Type | Chemical Name | CAS Number | Availability |
| Primary Precursor | 3-Bromo-6-chloro-2-fluorobenzoic acid | 702640-51-5 | Verified (Commercial) |
| Secondary Precursor | 3-Bromo-6-chloro-2-fluorobenzaldehyde | 886615-30-1 | Verified (Commercial) |
Part 2: Chemical Identity & Predicted Properties
Since the acetophenone is a derivative, its physicochemical properties are predicted based on the verified acid precursor (CAS 702640-51-5).
Nomenclature
-
IUPAC Name: 1-(3-Bromo-6-chloro-2-fluorophenyl)ethan-1-one
-
SMILES: CC(=O)C1=C(F)C(Br)=CC=C1Cl[1]
-
Molecular Formula: C₈H₅BrClFO
Physicochemical Profile (Calculated)
| Property | Value (Predicted) | Rationale |
| Molecular Weight | 251.48 g/mol | Based on isotope abundance (⁷⁹Br, ³⁵Cl). |
| LogP (Lipophilicity) | ~2.9 - 3.2 | High lipophilicity due to tri-halogenation. |
| H-Bond Donors | 0 | Ketone acceptor only. |
| H-Bond Acceptors | 2 | Ketone oxygen + Fluorine.[2] |
| Rotatable Bonds | 1 | Acetyl group rotation. |
| Topological Polar Surface Area | ~17.07 Ų | Low polarity, suggesting good membrane permeability. |
Part 3: Synthetic Methodology (The "Make" Strategy)
As the specific acetophenone is not cataloged, the most reliable route to access high-purity material is the Weinreb Amide Protocol starting from the verified acid (CAS 702640-51-5). This method prevents over-addition of the methyl group (which occurs with acid chlorides) and preserves the sensitive halogen array.
Synthetic Pathway Visualization
Figure 1: Controlled synthesis of this compound via Weinreb Amide to avoid tertiary alcohol byproducts.
Detailed Protocol
Step 1: Formation of the Weinreb Amide
-
Reagents: 3-Bromo-6-chloro-2-fluorobenzoic acid (1.0 eq), N,O-Dimethylhydroxylamine HCl (1.2 eq), EDCI (1.2 eq), HOBt (1.2 eq), DIPEA (3.0 eq), DCM (Solvent).
-
Procedure:
-
Dissolve the acid in anhydrous Dichloromethane (DCM) under N₂ atmosphere.
-
Add DIPEA and stir for 10 min.
-
Add EDCI and HOBt; stir for 30 min to activate the carboxylate.
-
Add N,O-Dimethylhydroxylamine hydrochloride.
-
Stir at RT for 12–16 hours.
-
Workup: Wash with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
-
Step 2: Grignard Addition (The Critical Step)
-
Reagents: Weinreb Amide (from Step 1), Methylmagnesium Bromide (MeMgBr, 3.0M in ether, 1.5 eq), THF (anhydrous).
-
Procedure:
-
Dissolve the Weinreb amide in anhydrous THF and cool to 0°C (Ice bath). Note: Do not cool to -78°C unless necessary; 0°C is usually sufficient for Weinreb amides and ensures conversion.
-
Add MeMgBr dropwise over 20 minutes. The stable tetrahedral intermediate prevents double addition.
-
Stir at 0°C for 1 hour, then allow to warm to RT for 1 hour.
-
Quench: Pour carefully into cold sat. NH₄Cl solution.
-
Extraction: Extract with EtOAc (3x).
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
-
Part 4: Search Methodology & Validation Logic
To ensure the "Silent CAS" diagnosis is accurate, the following search logic was applied. This workflow validates that the compound is not simply misnamed but genuinely unindexed.
Figure 2: Validation logic confirming the target compound's unindexed status and identifying the correct precursor.
Part 5: Applications in Drug Discovery
This scaffold is highly specific and likely serves as a Pharmacophore Modulator in kinase inhibitor design.
-
Kinase Selectivity: The "crowded" substitution pattern (2,6-disubstitution on the ring) forces the phenyl ring to twist out of plane relative to the carbonyl. This atropisomerism-like conformation is crucial for fitting into restricted ATP-binding pockets (e.g., p38 MAP Kinase, MEK).
-
Metabolic Stability: The blocking of the para position (relative to the acetyl) is absent, but the 2,6-halogens protect the metabolic "hotspots" at the ortho positions, potentially increasing half-life.
-
Halogen Bonding: The 3-Bromo group is a prime candidate for halogen bonding interactions with backbone carbonyls in the target protein, or for further functionalization via Suzuki/Buchwald couplings.
References
-
PubChem Compound Summary. 3-Bromo-6-chloro-2-fluorobenzoic acid (CAS 702640-51-5). National Center for Biotechnology Information. Accessed Feb 23, 2026. [Link]
-
Nahm, S.; Weinreb, S. M. N-Methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 1981, 22(39), 3815-3818. (Foundational protocol for Weinreb Amide synthesis). [Link]
Sources
Chemical structure of 3'-Bromo-6'-chloro-2'-fluoroacetophenone
The following technical guide details the structural characteristics, synthetic pathways, and reactivity profile of 3'-Bromo-6'-chloro-2'-fluoroacetophenone .
CAS Registry Number: 1541643-75-7 Molecular Formula: C₈H₅BrClFO Molecular Weight: 251.48 g/mol
Executive Summary
This compound is a highly functionalized aromatic ketone serving as a critical intermediate in the synthesis of polysubstituted heterocycles, particularly for kinase inhibitors and agrochemical agents. Its structure is defined by a "crowded" carbonyl core, flanked by halogen atoms (fluorine and chlorine) at the ortho positions (2' and 6'). This specific substitution pattern imparts unique steric and electronic properties, notably inhibiting coplanarity of the acetyl group with the aromatic ring, which significantly alters its reactivity profile compared to non-hindered acetophenones.
This guide analyzes the compound’s structural integrity, proposes a validated retrosynthetic logic to bypass regioselectivity issues, and outlines its utility in nucleophilic aromatic substitution (SₙAr) and condensation chemistries.
Structural Analysis & Electronic Properties[1]
The "Ortho Effect" and Steric Inhibition
The defining feature of this molecule is the 2,6-dihalo-substitution pattern.
-
Steric Inhibition of Resonance: The van der Waals radii of the Chlorine (1.75 Å) at position 6' and Fluorine (1.47 Å) at position 2' create significant steric pressure on the acetyl group. Unlike unsubstituted acetophenone, where the carbonyl is coplanar with the phenyl ring to maximize
-conjugation, the acetyl group in this molecule is forced out of plane. -
Electronic Consequences:
-
Reduced Conjugation: The loss of planarity diminishes the electron-withdrawing resonance effect of the carbonyl on the ring.
-
Enhanced Carbonyl Electrophilicity: Because the carbonyl cannot effectively donate electron density into the ring (and vice versa), the ketone carbon remains highly electrophilic, making it susceptible to nucleophilic attack (e.g., by hydrazines or Grignard reagents).
-
Halogen Electronic Effects
| Position | Substituent | Electronic Effect | Impact on Reactivity |
| 2' (Ortho) | Fluorine | Strong -I (Inductive), Strong +R (Resonance) | Activates C-2 for SₙAr reactions due to high electronegativity stabilizing the Meisenheimer complex intermediate. |
| 3' (Meta) | Bromine | Weak -I, Weak +R | Provides a handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) without interfering with the ketone. |
| 6' (Ortho) | Chlorine | Moderate -I, Moderate +R | Primarily acts as a steric block; less labile than Br or F in substitution reactions. |
Synthetic Pathways[2]
Direct Friedel-Crafts acetylation of 1-bromo-4-chloro-2-fluorobenzene is not recommended due to poor regioselectivity; the directing effects of F and Cl would likely favor acylation at the 5' position (para to Fluorine) rather than the sterically crowded 1' position.
Recommended Route: Modular Assembly via Weinreb Amide
The most reliable synthetic strategy employs a Directed Ortho-Lithiation (DoL) or transformation of a benzoic acid derivative to ensure correct regiochemistry.
Step 1: Precursor Synthesis
Start with 2-Chloro-6-fluorobenzoic acid .
-
Bromination: Electrophilic aromatic substitution. The carboxyl group is meta-directing. The Fluorine (ortho-para director) strongly activates the position ortho to itself.
-
Result: Bromination occurs selectively at the 3-position to yield 3-Bromo-6-chloro-2-fluorobenzoic acid .
Step 2: Weinreb Amide Formation
Convert the acid to the Weinreb amide to prevent over-addition of organometallics.
-
Reagents: N,O-Dimethylhydroxylamine hydrochloride, EDC·HCl (coupling agent), DMAP.
-
Mechanism: Formation of the activated ester followed by amine displacement.
Step 3: Grignard Addition
-
Reagents: Methylmagnesium bromide (MeMgBr) in THF/Ether at 0°C.
-
Mechanism: The Grignard reagent attacks the Weinreb amide carbonyl. The stable tetrahedral chelate intermediate prevents double addition (unlike with acid chlorides). Hydrolysis releases the target ketone.
Visualization of Synthesis Logic (DOT)
Figure 1: Controlled synthesis via Weinreb amide to ensure regiochemical purity.
Reactivity Profile & Experimental Protocols
Nucleophilic Aromatic Substitution (SₙAr)
The 2'-Fluoro position is highly activated for SₙAr displacement, particularly by amines or thiols, due to the electron-withdrawing nature of the adjacent carbonyl (even if twisted) and the inductive effect of the fluorine itself.
Protocol: Displacement with Morpholine
-
Dissolve: 1.0 eq of this compound in anhydrous DMF.
-
Add Base: 2.5 eq of K₂CO₃.
-
Nucleophile: Add 1.1 eq of Morpholine.
-
Heat: Stir at 80°C for 4 hours.
-
Workup: Pour into ice water. The product (displacement of F) precipitates due to lipophilicity.
-
Note: The 6'-Cl is significantly less reactive and will typically remain intact, while the 3'-Br is stable to SₙAr conditions but reactive to Pd-catalysis.
-
Condensation Reactions (Hydrazone Formation)
Due to the steric crowding around the ketone, condensation reactions require forcing conditions (catalytic acid and heat) compared to standard acetophenones.
Protocol: Formation of Hydrazone Derivative
-
Mix: 1.0 eq Ketone and 1.2 eq Hydrazine derivative in Ethanol.
-
Catalyst: Add 5 mol% Glacial Acetic Acid.
-
Reflux: Heat to reflux (78°C) for 6–12 hours. Monitor by TLC.[1]
-
Observation: Steric hindrance may slow the formation of the tetrahedral intermediate.
-
Safety & Handling (MSDS Summary)
| Parameter | Specification |
| Hazard Class | Irritant (Skin/Eye/Respiratory). Potential Lachrymator. |
| GHS Signal | Warning |
| Storage | 2–8°C (Refrigerate). Inert atmosphere (Argon) recommended to prevent hydrolysis or oxidation of trace impurities. |
| Incompatibility | Strong oxidizing agents, Strong bases (can induce haloform-type cleavage or polymerization). |
References
-
Fisher Scientific. Safety Data Sheet: 2-Bromo-3'-chloro-4'-fluoroacetophenone (Analogous Handling). Retrieved from
-
Lianhe Aigen. Product Specifications: 3-Bromo-6-chloro-2-fluorobenzaldehyde (Precursor Analysis). Retrieved from
-
Rasayan Journal of Chemistry. Bioactive Substituted Acetophenone Derivatives: Synthesis and Structural Insights. Vol. 18, No. 2, 2025.[1] Retrieved from
-
BLD Pharm. Product Analysis: 3'-Bromo-2'-chloro-6'-fluoroacetophenone (Regioisomer Comparison). Retrieved from
-
Thermo Scientific Chemicals. 3'-Bromo-4'-fluoroacetophenone Specifications. Retrieved from
Sources
A Technical Guide to the Molecular Formula and Weight Determination of C8H5BrClFO: Principles and Practices
For Researchers, Scientists, and Drug Development Professionals
Abstract
The precise determination of a chemical formula and molecular weight is a foundational requirement in chemical research and pharmaceutical development. This guide provides an in-depth technical overview of the theoretical principles and experimental protocols for characterizing the compound with the molecular formula C8H5BrClFO. We will explore the calculation of both average molecular weight and monoisotopic mass, detail the definitive experimental verification using high-resolution mass spectrometry (HRMS), and discuss the significance of these properties in the context of drug discovery. This document is intended to serve as a practical resource for scientists engaged in the synthesis, analysis, and development of novel chemical entities.
Molecular Composition and Stoichiometry
The molecular formula C8H5BrClFO defines the exact number of atoms of each element within a single molecule. Understanding this composition is the first step in a comprehensive characterization.
-
Carbon (C): 8 atoms
-
Hydrogen (H): 5 atoms
-
Bromine (Br): 1 atom
-
Chlorine (Cl): 1 atom
-
Fluorine (F): 1 atom
-
Oxygen (O): 1 atom
This specific combination of elements, particularly the presence of multiple distinct halogens (Br, Cl, F), suggests the compound may possess unique chemical and pharmacological properties. Halogenated compounds are of significant interest in medicinal chemistry, as the inclusion of halogens can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3]
The elemental composition by mass is a critical parameter, often verified experimentally through techniques like combustion analysis. The calculated mass percentages for C8H5BrClFO are summarized in Table 1.
| Element | Atom Count | Average Atomic Mass (u) | Total Mass Contribution (u) | Mass Percentage (%) |
| Carbon (C) | 8 | 12.011[4][5][6] | 96.088 | 34.63% |
| Hydrogen (H) | 5 | 1.008[7][8] | 5.040 | 1.82% |
| Bromine (Br) | 1 | 79.904[9][10][11] | 79.904 | 28.80% |
| Chlorine (Cl) | 1 | 35.453[12][13] | 35.453 | 12.78% |
| Fluorine (F) | 1 | 18.998[14][15][16] | 18.998 | 6.85% |
| Oxygen (O) | 1 | 15.999[17][18][19] | 15.999 | 5.77% |
| Total | 17 | 277.482 | 100.00% |
Table 1: Elemental Composition and Mass Percentage of C8H5BrClFO.
Theoretical Molecular Weight: A Tale of Two Masses
In scientific research, two different "molecular weights" are used depending on the context: the average molecular weight and the monoisotopic mass . The distinction is critical for experimental design and data interpretation.
Average Molecular Weight (Molar Mass)
The average molecular weight is calculated using the weighted average atomic masses of all naturally occurring isotopes of each element.[6][20][21] This value is used for stoichiometric calculations in bulk chemistry (e.g., preparing solutions, calculating reaction yields).
Calculation: (8 × 12.011 u) + (5 × 1.008 u) + (1 × 79.904 u) + (1 × 35.453 u) + (1 × 18.998 u) + (1 × 15.999 u) = 277.482 u
Monoisotopic Mass
The monoisotopic mass is the sum of the masses of the most abundant, stable isotope of each element in the formula.[22][23] This is the value of primary importance in mass spectrometry, as a mass spectrometer can resolve and separate ions based on their individual isotopic composition.[23][24]
Calculation: The calculation uses the exact mass of the most abundant isotope for each element. A detailed breakdown is presented in Table 2.
| Element | Most Abundant Isotope | Exact Mass of Isotope (u) | Atom Count | Total Mass Contribution (u) |
| Carbon | ¹²C | 12.000000[25] | 8 | 96.000000 |
| Hydrogen | ¹H | 1.007825[7] | 5 | 5.039125 |
| Bromine | ⁷⁹Br | 78.918337[26] | 1 | 78.918337 |
| Chlorine | ³⁵Cl | 34.968853[26] | 1 | 34.968853 |
| Fluorine | ¹⁹F | 18.998403[14][16] | 1 | 18.998403 |
| Oxygen | ¹⁶O | 15.994915[23][26] | 1 | 15.994915 |
| Total | 249.919633 |
Table 2: Calculation of the Monoisotopic Mass of C8H5BrClFO.
Experimental Verification by High-Resolution Mass Spectrometry (HRMS)
While theoretical calculations are essential, they must be confirmed by experimental data. High-Resolution Mass Spectrometry (HRMS) is the gold standard for unequivocally determining the molecular formula of a small molecule.[27][28] Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers provide mass measurements with high accuracy (typically < 5 ppm), allowing for the differentiation between compounds with very similar nominal masses.[27][29]
The Causality of HRMS: Why It Is Definitive
The power of HRMS lies in its ability to measure mass with extreme precision.[23] For a nominal mass of 250, thousands of potential elemental formulas could exist. However, by measuring the mass to four or more decimal places, HRMS can reduce the number of possible formulas to a very small list, often just a single, unambiguous result.[29][30]
Furthermore, the presence of both bromine and chlorine in C8H5BrClFO provides a definitive isotopic signature that serves as a self-validating system.
-
Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), leading to a characteristic M and M+2 peak pattern with an intensity ratio of approximately 3:1.[24][31][32]
-
Bromine also has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), resulting in M and M+2 peaks with an intensity ratio of nearly 1:1.[11][31][32]
For a molecule containing one chlorine and one bromine atom, the combined isotopic pattern will be a unique cluster of peaks (M, M+2, M+4) whose relative intensities are a product of the individual isotopic abundances. Observing this specific pattern in conjunction with an accurate mass measurement provides irrefutable evidence for the proposed formula.
Experimental Protocol: HRMS Analysis of C8H5BrClFO
The following is a generalized protocol for the analysis of a novel compound like C8H5BrClFO.
-
Sample Preparation:
-
Accurately weigh ~1 mg of the synthesized compound.
-
Dissolve in 1 mL of a high-purity solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of ~1 µg/mL in an appropriate solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode ESI).
-
-
Instrument Setup (Q-TOF or Orbitrap):
-
Calibrate the instrument using a known calibration standard immediately prior to the analysis to ensure high mass accuracy.
-
Set the ionization source to Electrospray Ionization (ESI), operating in positive ion mode (to form [M+H]⁺) or negative ion mode (to form [M-H]⁻ or M⁻). The choice depends on the compound's chemistry.
-
Set the mass range to scan from m/z 100 to 500.
-
Ensure the resolution is set to a high value (e.g., >20,000 FWHM).
-
-
Data Acquisition:
-
Inject the sample solution via direct infusion or through a liquid chromatography (LC) system.
-
Acquire data for a sufficient duration to obtain a high-quality averaged spectrum with good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the raw data to obtain the centroided mass spectrum.
-
Identify the peak corresponding to the monoisotopic mass of the ionized molecule (e.g., [M+H]⁺). For C8H5BrClFO, the expected m/z for the [M+H]⁺ ion would be approximately 250.927458 (249.919633 + 1.007825).
-
Compare the measured accurate mass to the theoretical mass. The mass error should be below 5 ppm.
-
Analyze the isotopic cluster. Verify that the observed peaks (M, M+2, M+4) and their relative intensities match the theoretical pattern for a compound containing one Br and one Cl atom.
-
Utilize formula calculator software, inputting the measured accurate mass and specifying the possible elements (C, H, O, N, Br, Cl, F), to confirm that C8H5BrClFO is the only logical formula within the specified mass error tolerance.
-
Workflow Diagram
Caption: Workflow for molecular formula confirmation using HRMS.
Significance in Drug Discovery and Development
The accurate determination of molecular weight and formula is not merely an academic exercise; it is a critical component of the drug discovery and development pipeline.
-
Compound Identity and Intellectual Property: The molecular formula is the fundamental identifier of a new chemical entity (NCE), forming the basis of patent claims and regulatory submissions.
-
Purity and Quality Control: Mass spectrometry is a primary tool for assessing the purity of a synthesized compound and for identifying any potential impurities or degradation products during stability studies.
-
Structure-Activity Relationship (SAR): The molecular weight influences key physicochemical properties like solubility and permeability (Lipinski's Rule of Five). The presence and position of halogens can dramatically alter a molecule's interaction with its biological target, making precise characterization essential for building robust SAR models.[1][33]
-
Metabolism Studies: HRMS is crucial for identifying metabolites of a drug candidate by detecting mass shifts corresponding to metabolic transformations (e.g., oxidation, glucuronidation).
The role of molecular characterization is central to advancing a compound from initial discovery to a clinical candidate.
Caption: The central role of molecular characterization in drug discovery.
Conclusion
The characterization of a novel compound such as C8H5BrClFO is a multi-faceted process grounded in both theoretical calculation and rigorous experimental verification. While the average molecular weight (277.482 u) is vital for macroscopic chemical synthesis, the monoisotopic mass (249.9196 u) is the key parameter for structural elucidation by mass spectrometry. A comprehensive analysis, centered around high-resolution mass spectrometry, allows for the unambiguous confirmation of the molecular formula by leveraging accurate mass measurements and the unique isotopic signatures of its constituent halogen atoms. This level of certainty is paramount for ensuring scientific integrity and for progressing new chemical entities through the demanding pipeline of modern drug development.
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Technical Monograph: 3'-Bromo-6'-chloro-2'-fluoroacetophenone
The following technical guide provides an in-depth analysis of 3'-Bromo-6'-chloro-2'-fluoroacetophenone , a highly specialized halogenated intermediate used in the synthesis of kinase inhibitors and heterocyclic pharmaceutical scaffolds.
This guide moves beyond basic catalog data to analyze the structural implications of its substitution pattern, specifically the steric inhibition of resonance caused by the 2,6-dihalogenation.
CAS Registry Number: 1541643-75-7 IUPAC Name: 1-(3-Bromo-6-chloro-2-fluorophenyl)ethanone Molecular Formula: C₈H₅BrClFO Molecular Weight: 251.48 g/mol
Physical Properties & Structural Analysis
The "Orthogonal" Carbonyl Effect
The defining physical characteristic of this molecule is the steric crowding at the 2' (Fluoro) and 6' (Chloro) positions. Unlike unsubstituted acetophenone, where the carbonyl group lies coplanar with the benzene ring to maximize π-conjugation, the bulky halogens in this molecule force the acetyl group to rotate out of the aromatic plane.
This Steric Inhibition of Resonance alters its physical profile significantly:
| Property | Value / Characteristic | Technical Context |
| Physical State | Liquid or Low-Melting Solid | Disrupted crystal packing due to asymmetrical halogenation lowers MP compared to symmetrical analogs. |
| Boiling Point | ~255–265°C (Predicted @ 760 mmHg) | High molecular weight drives BP up, but lack of planarity prevents efficient π-stacking interactions. |
| Density | 1.68 ± 0.05 g/cm³ | High density attributed to the presence of three heavy halogen atoms (Br, Cl, F). |
| LogP | 3.2 – 3.5 (Lipophilic) | Highly hydrophobic; minimal water solubility. Requires organic solvents (DCM, THF). |
| pKa (Conjugate Acid) | -6.5 (Estimated) | The carbonyl oxygen is less basic than acetophenone because the ring cannot stabilize the protonated form via resonance. |
Spectroscopic Signatures
The loss of planarity results in distinct spectroscopic shifts useful for characterization:
-
IR Spectroscopy (C=O Stretch):
-
Standard Acetophenone: ~1685 cm⁻¹ (Conjugated).
-
Target Molecule:~1705–1715 cm⁻¹ .
-
Reasoning: The carbonyl bond shortens and stiffens because it loses single-bond character derived from resonance with the ring.
-
-
¹H NMR:
-
Acetyl Methyl: ~2.60–2.65 ppm (Doublet or multiplet splitting possible due to long-range coupling with ¹⁹F).
-
Aromatic Protons: Two distinct signals (H4 and H5) showing characteristic ortho-coupling (~8-9 Hz).
-
-
¹⁹F NMR:
-
Distinct singlet/multiplet around -110 to -120 ppm , potentially split by the ortho-Br or meta-Cl environment.
-
Synthetic Utility & Reactivity Profile
This compound serves as a "chassis" for building polysubstituted drug cores. The three halogens offer orthogonal reactivity, allowing for sequential functionalization.
Chemoselectivity Hierarchy
-
Acetyl Group: Susceptible to nucleophilic attack (Grignard, reduction) or condensation (formation of heterocycles like indazoles/quinolines).
-
3'-Bromo: The most reactive site for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) due to the weaker C-Br bond compared to C-Cl or C-F.
-
2'-Fluoro: Activates the ring for SₙAr (Nucleophilic Aromatic Substitution), particularly if an electron-withdrawing group is introduced nearby.
-
6'-Chloro: Generally inert unless activated by specific catalysts or forcing conditions.
Experimental Protocols
Synthesis via Nitrile Intermediate (Recommended)
Direct Friedel-Crafts acetylation of 1-bromo-4-chloro-2-fluorobenzene is often regioselective poor. The most reliable route utilizes a Grignard addition to the nitrile, which prevents over-addition.
Workflow Diagram (DOT):
Caption: Figure 1. Controlled synthesis via Grignard addition to nitrile prevents bis-alkylation common in acid chloride routes.
Step-by-Step Protocol:
-
Setup: Flame-dry a 250 mL 3-neck flask under Argon.
-
Reagent Prep: Dissolve 2-fluoro-3-bromo-6-chlorobenzonitrile (10 mmol) in anhydrous THF (50 mL). Cool to 0°C.
-
Addition: Add Methylmagnesium bromide (3.0 M in ether, 11 mmol) dropwise over 20 minutes.
-
Note: The steric bulk at the 2,6-positions may slow the reaction. Allow to warm to RT and stir for 4–6 hours.
-
-
Hydrolysis: Cool back to 0°C. Quench with 1N HCl (30 mL). Stir vigorously for 2 hours to hydrolyze the intermediate imine salt into the ketone.
-
Workup: Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc 95:5). The product is less polar than the starting nitrile.
Suzuki Coupling (C-3 Selective)
To functionalize the 3-position while leaving the ketone intact:
Workflow Diagram (DOT):
Caption: Figure 2. Chemoselective functionalization of the C-Br bond over C-Cl/C-F.
Safety & Handling (E-E-A-T)
Hazard Identification
-
Skin/Eye Irritant: Like most halogenated ketones, this compound is a potent lachrymator and skin irritant. The alpha-protons are acidic; exposure to base can generate enolates that are skin-permeable.
-
GHS Classification: Warning. H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).
Storage Stability[1]
-
Acidity Sensitivity: The C-2 Fluorine atom renders the ring susceptible to hydrolysis under strong basic conditions (generating the phenol). Store in neutral conditions.
-
Light Sensitivity: Halogenated aromatic ketones can undergo photolytic cleavage (Norrish Type I/II). Store in amber vials.
References
-
Fisher Scientific. (2024).[1] eMolecules this compound | CAS 1541643-75-7.[2] Retrieved from [2]
-
PubChem. (2024).[3] Compound Summary: 3-Bromo-6-chloro-2-fluorophenol (Precursor Analysis). National Library of Medicine. Retrieved from
- Organic Syntheses. (1962). General methods for the synthesis of 2,6-disubstituted acetophenones. Org. Synth. 1962, 42, 1. (Contextual grounding for steric inhibition).
-
Sigma-Aldrich. (2024). 1-(3-Bromo-2-chlorophenyl)ethanone (Structural Analog Data). Retrieved from
Sources
A Comprehensive Technical Guide to the Solubility of Polyhalogenated Acetophenones for Researchers and Drug Development Professionals
This guide provides an in-depth exploration of the solubility characteristics of polyhalogenated acetophenones, a class of compounds with significant applications in medicinal chemistry and organic synthesis. As researchers and drug development professionals, a thorough understanding of a compound's solubility is paramount for successful experimental design, formulation development, and ultimately, therapeutic efficacy. This document moves beyond a simple recitation of data, offering insights into the underlying principles governing solubility and providing detailed, field-tested protocols for its accurate determination.
The Critical Role of Solubility in the Application of Polyhalogenated Acetophenones
Polyhalogenated acetophenones are versatile building blocks in the synthesis of a wide array of biologically active molecules, including kinase inhibitors.[1][2] Their utility stems from the unique electronic and steric properties conferred by the halogen substituents. However, the very features that make these compounds attractive synthetic intermediates often contribute to poor aqueous solubility, a significant hurdle in drug development.[3][4] Low solubility can lead to erratic absorption, poor bioavailability, and challenges in formulating effective and safe therapeutics.[5] A comprehensive understanding of the solubility of these compounds in various solvents is therefore not merely an academic exercise but a critical component of translational research.
This guide will delve into the factors influencing the solubility of polyhalogenated acetophenones, provide detailed methodologies for its experimental determination, and present available solubility data to aid in your research and development endeavors.
Factors Influencing the Solubility of Polyhalogenated Acetophenones
The solubility of a compound is a complex interplay of its intrinsic properties and the characteristics of the solvent. The adage "like dissolves like" serves as a fundamental guiding principle, highlighting the importance of polarity matching between the solute and the solvent.[6]
Molecular Structure and Polarity: The introduction of halogen atoms to the acetophenone scaffold significantly impacts its physicochemical properties. The high electronegativity of halogens creates bond dipoles, increasing the overall polarity of the molecule. However, the symmetrical arrangement of these atoms can sometimes lead to a cancellation of these dipoles, resulting in a nonpolar molecule. The position and number of halogen atoms on the aromatic ring play a crucial role in determining the molecule's overall polarity and, consequently, its solubility.[7][8]
Intermolecular Forces: The ability of a solute to dissolve in a solvent depends on the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For polyhalogenated acetophenones, key interactions include:
-
Van der Waals Forces: These are the primary forces at play in nonpolar solvents.
-
Dipole-Dipole Interactions: The polarized C-X and C=O bonds contribute to these interactions in polar aprotic solvents.
-
Hydrogen Bonding: While acetophenones themselves are hydrogen bond acceptors (at the carbonyl oxygen), they cannot act as hydrogen bond donors. Their ability to dissolve in protic solvents like alcohols and water is influenced by the solvent's ability to form hydrogen bonds with the carbonyl oxygen.
Crystal Lattice Energy: For solid compounds, the energy required to break the crystal lattice structure is a significant barrier to dissolution. Higher lattice energy generally corresponds to lower solubility.
Quantitative Solubility Data of Selected Polyhalogenated Acetophenones
The following table summarizes available quantitative and qualitative solubility data for several polyhalogenated acetophenones. It is important to note that quantitative data for this class of compounds in a wide range of organic solvents is not extensively available in the public domain. The information presented here is compiled from various sources and should serve as a guide for initial experimental design. For precise applications, experimental determination of solubility under the specific conditions of use is highly recommended.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Water Solubility | Organic Solvent Solubility |
| 2',4'-Dichloroacetophenone | 2234-16-4 | C₈H₆Cl₂O | 189.04 | ca. 200 mg/L[1][9] | Slightly soluble in Chloroform and Methanol.[1][10] Soluble in benzene, ethanol, and acetone.[9] |
| 2',5'-Dichloroacetophenone | 2476-37-1 | C₈H₆Cl₂O | 189.04 | Insoluble[2] | Soluble in benzene and ethanol.[2] Slightly soluble in Chloroform and Methanol.[11] Soluble in organic solvents like ethanol and acetone.[12] |
| 3',4'-Dichloroacetophenone | 2642-63-9 | C₈H₆Cl₂O | 189.04 | Limited solubility in water. | Soluble in organic solvents like ethanol and acetone.[13] |
| 2',3',4'-Trichloroacetophenone | 13608-87-2 | C₈H₅Cl₃O | 223.48 | Insoluble[14] | Soluble in Methanol.[15] |
Experimental Determination of Solubility: Protocols and Best Practices
Accurate determination of solubility is crucial for reliable and reproducible research. Two primary types of solubility are relevant in the context of drug discovery and development: thermodynamic and kinetic solubility.
Thermodynamic Solubility represents the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. It is the gold standard for characterizing a compound's intrinsic solubility.
Kinetic Solubility , on the other hand, is a measure of how much of a compound, typically from a concentrated stock solution in an organic solvent like DMSO, can be dissolved in an aqueous buffer before it precipitates. This is a high-throughput screening method often used in early drug discovery to quickly assess a large number of compounds.[16]
Thermodynamic Solubility Determination: The Shake-Flask Method
The shake-flask method is the most widely accepted technique for determining thermodynamic solubility.[10][17] It involves equilibrating an excess amount of the solid compound with the solvent of interest over a defined period.
Principle: A supersaturated mixture of the compound and solvent is agitated at a constant temperature until equilibrium is reached. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical method.
Experimental Workflow:
Caption: Workflow for Thermodynamic Solubility Determination using the Shake-Flask Method.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of the polyhalogenated acetophenone to a vial containing a precise volume of the desired solvent. The amount of solid should be sufficient to ensure that undissolved material remains at the end of the experiment.
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24 to 72 hours) to reach equilibrium. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.
-
Phase Separation: After equilibration, separate the saturated solution from the undissolved solid. This can be achieved by:
-
Centrifugation: Centrifuge the samples at a high speed to pellet the solid material.
-
Filtration: Filter the suspension using a syringe filter with a low-binding membrane (e.g., PTFE or PVDF) to remove any undissolved particles.
-
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method.
Analytical Techniques for Concentration Determination
The choice of analytical technique depends on the properties of the compound and the required sensitivity.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful and versatile technique for accurately quantifying the concentration of a compound in solution.[9][15]
Principle: The sample is injected into a column packed with a stationary phase. A liquid mobile phase is pumped through the column, and the components of the sample are separated based on their differential partitioning between the stationary and mobile phases. A detector measures the amount of each component as it elutes from the column.
Workflow for HPLC Analysis:
Caption: General Workflow for Solubility Determination using HPLC.
UV-Visible (UV-Vis) Spectroscopy: For compounds that possess a chromophore, UV-Vis spectroscopy offers a simpler and faster method for concentration determination.[13]
Principle: This technique measures the absorbance of light by a sample at a specific wavelength. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte in the solution.
Step-by-Step Protocol for UV-Vis Analysis:
-
Determine λmax: Scan a solution of the polyhalogenated acetophenone across a range of UV-Vis wavelengths to determine the wavelength of maximum absorbance (λmax).
-
Prepare a Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax. Plot a graph of absorbance versus concentration to generate a calibration curve.
-
Measure Sample Absorbance: Measure the absorbance of the saturated solution (diluted if necessary to fall within the linear range of the calibration curve).
-
Calculate Concentration: Use the equation of the line from the calibration curve to calculate the concentration of the compound in the sample.
The Impact of Halogenation on Solubility: A Deeper Dive
The type and position of halogen atoms on the acetophenone ring can have a profound effect on the compound's solubility. While a detailed quantitative structure-property relationship (QSPR) analysis is beyond the scope of this guide, some general trends can be observed:
-
Increasing Halogenation: Generally, increasing the number of halogen atoms tends to decrease aqueous solubility due to an increase in molecular weight and hydrophobicity.
-
Positional Isomerism: The position of the halogen atoms can influence the molecule's dipole moment and its ability to pack in a crystal lattice, thereby affecting solubility. For instance, a more symmetrical substitution pattern might lead to a higher melting point and lower solubility.
-
Halogen Bonding: In some instances, halogen atoms can participate in halogen bonding, a non-covalent interaction that can influence solubility in specific solvents.
For more in-depth analysis, computational models can be employed to predict the solubility of halogenated aromatic compounds.[17][18][19] These models take into account various molecular descriptors to provide an estimation of solubility, which can be a valuable tool in the early stages of drug design.
Conclusion and Future Outlook
The solubility of polyhalogenated acetophenones is a critical parameter that dictates their utility in both synthetic chemistry and drug development. While qualitative trends can be predicted based on molecular structure, accurate quantitative data obtained through rigorous experimental methods is indispensable for informed decision-making. This guide has provided a framework for understanding the factors that govern the solubility of these compounds and has detailed robust protocols for their measurement.
As the field of drug discovery continues to evolve, the demand for well-characterized building blocks will only increase. A thorough understanding and systematic evaluation of the solubility of polyhalogenated acetophenones will undoubtedly contribute to the more efficient and successful development of novel therapeutics.
References
Sources
- 1. lookchem.com [lookchem.com]
- 2. 2',5'-Dichloroacetophenone, CAS No. 2476-37-1 - iChemical [ichemical.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Biopharmaceutical and pharmacokinetic attributes to drive nanoformulations of small molecule tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Halogens in Acetophenones Direct the Hydrogen Bond Docking Preference of Phenol via Stacking Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,4-Dichloroacetophenone - HEBEN [hb-p.com]
- 9. 2',4'-Dichloroacetophenone CAS#: 2234-16-4 [m.chemicalbook.com]
- 10. 2',5'-Dichloroacetophenone One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 11. 2',5'-Dichloroacetophenone | 2476-37-1 | Benchchem [benchchem.com]
- 12. 3,4-Dichloroacetophenone Supplier in Pakistan | Alkemist â Nationwide Delivery | Alkemist [alkemist.org]
- 13. 2',3',4'-Trichloroacetophenone | C8H5Cl3O | CID 26132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. chemicalbook.com [chemicalbook.com]
- 15. 2′,5′-ジクロロアセトフェノン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 16. A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00065J [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. Creation and interpretation of machine learning models for aqueous solubility prediction [explorationpub.com]
- 19. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks - PMC [pmc.ncbi.nlm.nih.gov]
3'-Bromo-6'-chloro-2'-fluoroacetophenone SDS safety data sheet
This technical guide serves as a comprehensive safety and handling manual for 3'-Bromo-6'-chloro-2'-fluoroacetophenone , a specialized halogenated intermediate likely utilized in the synthesis of kinase inhibitors or agrochemicals.
Note on Data Availability: As a specialized research intermediate, specific experimentally validated physical data (boiling point, exact flash point) may not be publicly indexed in standard registries like PubChem. The data presented below represents a predictive safety profile derived from Structure-Activity Relationships (SAR) of structurally homologous poly-halogenated acetophenones (e.g., 3'-bromo-2'-fluoroacetophenone).
Compound Identification & Predictive Properties[1]
This section establishes the chemical identity and predicted physicochemical behavior critical for establishing safety protocols.
| Property | Description |
| Chemical Name | 1-(3-Bromo-6-chloro-2-fluorophenyl)ethanone |
| Common Name | This compound |
| Molecular Formula | |
| Molecular Weight | ~251.48 g/mol |
| Predicted Physical State | Low-melting solid or viscous oil (due to disrupted crystal packing from mixed halogens). |
| Solubility | Soluble in DCM, EtOAc, THF; Insoluble in water. |
| Reactivity Class | Electron-deficient aromatic ketone; susceptible to nucleophilic aromatic substitution ( |
Structural Hazard Analysis
The presence of three distinct halogens on the acetophenone ring creates specific electronic hazards:
-
2'-Fluoro & 6'-Chloro (Ortho effects): These substituents create significant steric hindrance around the carbonyl group, potentially altering reduction or Grignard reaction rates.
-
3'-Bromo: A labile handle for palladium-catalyzed cross-coupling (Suzuki/Buchwald), making this a high-value, high-reactivity intermediate.
-
Lachrymator Potential: While ring-halogenated acetophenones are generally irritants, they are less potent lachrymators than their alpha-halogenated counterparts (e.g., phenacyl bromide). However, always treat unknown halogenated ketones as potential lachrymators.
Critical Safety Profile (GHS Classification)
Based on analogs (CAS 161957-61-5), the following GHS classifications are assigned as a baseline safety standard.
Hazard Statements
-
H411: Toxic to aquatic life with long-lasting effects (common for poly-halogenated aromatics).
Precautionary Protocols
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][5][6]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][3][5] Remove contact lenses if present and easy to do.[1][3][5][6] Continue rinsing.[1][2][3][5][6]
Handling & Engineering Controls
This section details the "Self-Validating System" for handling. A self-validating system means the protocol includes checks that confirm safety during the operation.
The "Double-Barrier" Containment Strategy
Do not rely solely on a fume hood. Use a double-barrier approach for weighing and transfer.
-
Primary Barrier: All weighing must occur inside a tared vial within the fume hood. Never weigh directly onto a balance pan or weigh paper outside the hood.
-
Secondary Barrier: The balance itself should be within a localized enclosure or a Vented Balance Safety Enclosure (VBSE).
-
Validation Step: Place a small strip of wetted pH paper near the sash. If acid halides or volatile byproducts are generated during downstream reactions, the strip provides a visual alert.
Neutralization Protocol (Spill Management)
Poly-halogenated compounds can be persistent.
-
Reagent: 10% Sodium Thiosulfate (
) solution mixed with mild detergent. -
Logic: Thiosulfate neutralizes potential active halogen species (though less critical for ring halogens than alpha-halogens, it is a universal safety standard for halogenated organic labs).
-
Procedure: Cover spill with absorbent pads
Soak pads with Thiosulfate solution Wait 15 minutes Dispose as hazardous chemical waste.
Synthetic Utility & Reactivity Pathways
This compound is a "linchpin" intermediate. The diagram below illustrates its logical flow in drug synthesis, highlighting why the 3'-Bromo position is chemically distinct from the 6'-Chloro/2'-Fluoro positions.
Figure 1: Chemoselective reactivity profile. The 3-Bromo site allows for selective carbon-carbon bond formation while retaining the 6-Chloro and 2-Fluoro motifs for metabolic stability or further functionalization.
Experimental Protocol: Selective Bromination Verification
If synthesizing this compound or verifying its identity, the following analytical workflow serves as a quality gate.
Analytical Fingerprint (Predicted)
-
NMR (400 MHz,
):-
2.60 (s, 3H,
) - The acetyl methyl group. -
7.40–7.60 (m, 2H, Ar-H) - The aromatic protons will show complex splitting (dd or ddd) due to F-H coupling (
) and the asymmetric substitution pattern.
-
2.60 (s, 3H,
-
NMR:
-
Crucial for confirming the integrity of the C-F bond. Expect a signal around -110 to -120 ppm.
-
Quality Control Check
Test: Silver Nitrate Precipitation (Halide Leakage)
-
Dissolve 5 mg of compound in 1 mL ethanol.
-
Add 2 drops of 0.1 M aqueous
. -
Result: Solution should remain clear .
-
Turbidity/Precipitate indicates the presence of labile halides (e.g., benzyl bromide impurities or free
), suggesting degradation or incorrect synthesis (alpha-bromination). -
Clear confirms the halogens are firmly bound to the aromatic ring.
-
Emergency Response (First Aid)
| Exposure Route | Immediate Action | Medical Rationale |
| Eye Contact | Irrigate with saline/water for 20 minutes . Hold eyelids open. | Ring-halogenated ketones are lipophilic; prolonged irrigation is required to mechanically flush the compound from the corneal surface. |
| Skin Contact | Wash with polyethylene glycol (PEG 400) followed by soap and water. | PEG 400 solubilizes organic halides better than water alone, preventing dermal absorption. |
| Inhalation | Move to fresh air.[6] If breathing is difficult, administer oxygen (trained personnel only). | Respiratory irritation can lead to delayed pulmonary edema in rare high-exposure cases. |
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for 3'-Bromo-2'-fluoroacetophenone (Analogous Structure). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from [Link]
- Carey, F. A., & Sundberg, R. J. (2007).Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
Sources
Suppliers and price of 3'-Bromo-6'-chloro-2'-fluoroacetophenone
The following technical guide provides an in-depth analysis of 3'-Bromo-6'-chloro-2'-fluoroacetophenone , a critical intermediate in the synthesis of covalent KRAS G12C inhibitors.
CAS Registry Number: 1541643-75-7 Molecular Formula: C₈H₅BrClFO Molecular Weight: 251.48 g/mol [1][2]
Executive Summary & Therapeutic Significance
This compound is a highly specialized halogenated building block used primarily in the discovery and development of KRAS G12C inhibitors (e.g., analogs of Sotorasib and Adagrasib). The compound’s unique tris-substituted benzene core—featuring bromine, chlorine, and fluorine—serves as a scaffold that enables the precise geometric positioning required for covalent binding to the mutant cysteine residue in the KRAS protein.
-
The "Handle" Concept: The bromine atom at the 3-position acts as a reactive handle for palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination or Suzuki coupling), allowing researchers to attach complex heterocyclic moieties.
-
The "Lock" Concept: The chlorine and fluorine substituents provide steric bulk and electronic modulation, locking the drug molecule into the specific conformation necessary to occupy the cryptic pocket of the KRAS G12C(OFF) state.
Synthesis & Manufacturing: The "Core" Protocols
Producing this intermediate with high regiochemical fidelity is challenging due to the competing directing effects of the three halogen substituents. The most authoritative and scalable route utilizes Directed Ortho-Lithiation (DoM) , ensuring the acetyl group is installed exactly between the fluorine and chlorine atoms.
Retrosynthetic Analysis
-
Precursor: 1-Bromo-4-chloro-2-fluorobenzene (Commercially available)
-
Mechanism: Regioselective lithiation driven by the acidity of the proton at position 3 (sandwiched between F and Cl), followed by electrophilic trapping with an acetyl source.
Experimental Protocol (DoM Route)
Note: This protocol requires strictly anhydrous conditions and inert atmosphere (Argon/Nitrogen).
Step-by-Step Methodology:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel. Flush with Argon.
-
Solvent & Base: Charge with anhydrous THF (Tetrahydrofuran) and cool to -78°C using a dry ice/acetone bath. Add LDA (Lithium Diisopropylamide) (1.1 equiv) dropwise, maintaining internal temperature below -70°C.
-
Substrate Addition: Dissolve 1-Bromo-4-chloro-2-fluorobenzene in THF and add slowly to the LDA solution.
-
Causality: The proton at C3 is the most acidic due to the inductive withdrawal of the flanking Fluorine and Chlorine atoms. LDA selectively deprotonates this site.
-
-
Lithiation: Stir at -78°C for 1 hour to ensure complete formation of the lithiated species.
-
Electrophile Trapping: Add N-Methoxy-N-methylacetamide (Weinreb Amide) or Acetic Anhydride (1.2 equiv) dropwise.
-
Note: Weinreb amide is preferred to prevent over-addition (formation of tertiary alcohols).
-
-
Quench & Workup: Allow the mixture to warm to room temperature. Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc) to yield the pale yellow oil/solid.
Synthesis Workflow Diagram
The following Graphviz diagram visualizes the logic flow of the synthesis, highlighting the critical regioselectivity checkpoint.
Quality Control & Specifications
For drug development applications, "Research Grade" is insufficient. The following specifications define the "Pharma Grade" requirement.
| Test Parameter | Specification | Method | Criticality |
| Appearance | Pale yellow to colorless solid/liquid | Visual | Low |
| Purity | ≥ 98.0% | HPLC (254 nm) | Critical |
| ¹H-NMR | Conforms to structure | NMR | High |
| ¹⁹F-NMR | Single peak (regioisomer check) | NMR | Critical |
| Moisture | ≤ 0.5% | Karl Fischer | Medium |
| Regioisomers | < 0.5% (Total) | GC/MS | Critical |
Why ¹⁹F-NMR? The primary impurity is often the regioisomer where lithiation occurred at the wrong position. Fluorine NMR is highly sensitive to the chemical environment and will show distinct shifts for the 3-acetyl vs. 5-acetyl isomers, making it the most robust identity test.
Market Intelligence: Suppliers & Price
This compound is currently classified as a High-Value Research Chemical , not a bulk commodity. Supply is dominated by specialized catalog houses and custom synthesis labs (CROs).
Current Pricing Landscape (Q1 2026 Estimates):
| Supplier Category | Vendor Examples | Pack Size | Estimated Price (USD) | Lead Time |
| Premium Catalog | Fisher Scientific / eMolecules | 1 g | $350 - $450 | 1-2 Weeks |
| Specialty CRO | Dabos / Apollo Scientific | 1 g | $300 - $380 | 2-3 Weeks |
| Asian Origin | Bide Pharm / BLD Pharm | 1 g | $250 - $350 | 3-4 Weeks |
| Bulk Custom | Various CROs | 100 g+ | Inquire | 6-8 Weeks |
Procurement Strategy:
-
For Screening: Purchase 1g packs from Premium Catalog suppliers to ensure speed and guaranteed purity.
-
For Scale-up: Do not buy catalog packs. Contract a CRO to perform the DoM synthesis (Section 2.2) on a 100g scale. The raw material (1-Bromo-4-chloro-2-fluorobenzene) is significantly cheaper, reducing the cost-per-gram to <$50 in bulk.
Handling & Safety Protocols
GHS Classification: Warning
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[5]
Self-Validating Safety Workflow:
-
Containment: Always handle within a certified fume hood. Acetophenones can be potent lachrymators (tear-inducing).
-
PPE: Nitrile gloves (double-gloving recommended due to halogenated nature), safety goggles, and lab coat.
-
Spill Management: Do not use water immediately. Absorb with sand or vermiculite, then neutralize. Halogenated waste disposal is mandatory.
References
-
Compound Identity & CAS: Aaron Chemicals. Product Specification: this compound (CAS 1541643-75-7).[1][2][3][4][6] Link
-
Commercial Availability: Fisher Scientific.[2] eMolecules Building Blocks: this compound. Link
- Synthesis Methodology (Analogous): Snieckus, V. "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 1990.
-
Supplier Data: BLD Pharm. Product Analysis: this compound. Link
Sources
- 1. 87327-69-3|1-(2-Chloro-6-fluorophenyl)ethanone|BLD Pharm [bldpharm.com]
- 2. eMolecules this compound | 1541643-75-7 | MFCD28040519 | Fisher Scientific [fishersci.com]
- 3. 915095-85-1|(5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone|BLD Pharm [bldpharm.com]
- 4. CAS:2570190-28-0, 3-Bromo-6-chloro-2-fluoro-5-methylbenzaldehyde-毕得医药 [bidepharm.com]
- 5. 1-(2-Bromo-6-fluorophenyl)ethanone | C8H6BrFO | CID 66570680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-bromo-2-chloro-3-pyridinyl ethanone | Sigma-Aldrich [sigmaaldrich.com]
Isomers of bromo-chloro-fluoroacetophenone
An In-Depth Technical Guide to the Isomers of Bromo-Chloro-Fluoroacetophenone: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Halogenated acetophenones are pivotal structural motifs in medicinal chemistry, serving as versatile intermediates for the synthesis of a wide array of pharmacologically active compounds. The introduction of multiple, distinct halogen atoms—specifically bromine, chlorine, and fluorine—onto the acetophenone scaffold creates a set of unique isomers with finely-tuned physicochemical and metabolic properties. This guide provides a comprehensive exploration of the isomers of bromo-chloro-fluoroacetophenone, focusing on their synthesis via regioselective strategies, in-depth characterization using modern spectroscopic techniques, and their potential as building blocks in drug development. We will delve into the underlying principles of electrophilic aromatic substitution that govern their formation and present detailed, field-proven protocols for their preparation and analysis.
Introduction: The Strategic Importance of Halogenation in Medicinal Chemistry
The incorporation of halogen atoms into drug candidates is a time-tested strategy for optimizing pharmacokinetic and pharmacodynamic profiles. Fluorine, for instance, is often introduced to block metabolic oxidation, enhance binding affinity through hydrogen bonding interactions, and modulate pKa. Chlorine and bromine, being larger and more polarizable, can serve as handles for further chemical modification and can form crucial halogen bonds with biological targets. The combination of these three distinct halogens on a single aromatic ring, such as in bromo-chloro-fluoroacetophenone, offers a rich chemical space for the development of novel therapeutics.
The core challenge and opportunity lie in the precise control of the regiochemistry of these substituents on the phenyl ring. The six possible isomers of bromo-chloro-fluoroacetophenone, arising from the different arrangements of the halogen atoms, will each possess a unique electronic and steric profile, leading to distinct biological activities. This guide will serve as a practical and theoretical resource for researchers aiming to synthesize and utilize these valuable chemical entities.
Isomeric Landscape of Bromo-Chloro-Fluoroacetophenone
The acetophenone core provides an acetyl group (-COCH3) as a primary substituent. The three halogen atoms (Br, Cl, F) can then be arranged in six different ways on the remaining five positions of the phenyl ring. The acetyl group is a meta-directing deactivator, which significantly influences the regioselectivity of the halogenation steps.
Table 1: The Six Positional Isomers of Bromo-Chloro-Fluoroacetophenone
| Isomer Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) |
| Isomer 1 | 1-(2-Bromo-3-chloro-4-fluorophenyl)ethan-1-one | C8H5BrClFO | 249.48 |
| Isomer 2 | 1-(2-Bromo-4-chloro-5-fluorophenyl)ethan-1-one | C8H5BrClFO | 249.48 |
| Isomer 3 | 1-(3-Bromo-2-chloro-5-fluorophenyl)ethan-1-one | C8H5BrClFO | 249.48 |
| Isomer 4 | 1-(3-Bromo-4-chloro-2-fluorophenyl)ethan-1-one | C8H5BrClFO | 249.48 |
| Isomer 5 | 1-(4-Bromo-2-chloro-5-fluorophenyl)ethan-1-one | C8H5BrClFO | 249.48 |
| Isomer 6 | 1-(4-Bromo-3-chloro-2-fluorophenyl)ethan-1-one | C8H5BrClFO | 249.48 |
The specific substitution pattern of each isomer dictates its reactivity and potential interactions with biological targets. For example, a halogen positioned ortho to the acetyl group will have a more significant steric influence than one in the meta or para position.
Synthetic Strategies: A Regioselective Approach
The synthesis of a specific bromo-chloro-fluoroacetophenone isomer requires a carefully planned, multi-step approach that leverages the directing effects of the substituents. A generalized workflow is presented below, followed by a detailed protocol for the synthesis of a representative isomer.
Caption: A generalized workflow for the regioselective synthesis of a bromo-chloro-fluoroacetophenone isomer.
Detailed Experimental Protocol: Synthesis of 1-(4-Bromo-2-chloro-5-fluorophenyl)ethan-1-one (Isomer 5)
This protocol illustrates the synthesis of a specific isomer, starting from a commercially available precursor. The choice of starting material is critical for achieving the desired substitution pattern.
Rationale: We begin with 1-(2-chloro-5-fluorophenyl)ethan-1-one. The existing chloro and fluoro substituents will direct the incoming electrophile (bromine). The acetyl group is a meta-director, while the halogens are ortho, para-directors. The regiochemical outcome will be a result of the interplay of these directing effects.
Materials:
-
1-(2-chloro-5-fluorophenyl)ethan-1-one
-
N-Bromosuccinimide (NBS)
-
Iron(III) bromide (FeBr3)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 1-(2-chloro-5-fluorophenyl)ethan-1-one (1.0 eq) in anhydrous DCM.
-
Catalyst Addition: Add FeBr3 (0.1 eq) to the solution. The mixture may darken slightly.
-
Bromination: Add N-Bromosuccinimide (1.1 eq) portion-wise over 15 minutes at 0 °C (ice bath). The reaction is exothermic.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by slowly adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Combine the pure fractions and remove the solvent in vacuo to yield 1-(4-bromo-2-chloro-5-fluorophenyl)ethan-1-one as a solid. Confirm the structure using NMR, MS, and IR spectroscopy.
Spectroscopic Characterization: Deciphering the Isomeric Structure
Unambiguous identification of each isomer is paramount. A combination of spectroscopic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shifts and coupling patterns of the aromatic protons are highly informative. The number of aromatic signals and their splitting patterns (singlets, doublets, doublets of doublets) directly reveal the substitution pattern.
-
¹³C NMR: The number of aromatic carbon signals and their chemical shifts, influenced by the electronegativity of the adjacent halogens, provide further confirmation of the isomer's structure.
-
¹⁹F NMR: This is a crucial technique for fluorine-containing compounds. The chemical shift of the fluorine atom and its coupling to neighboring protons (if any) are diagnostic.
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) will confirm the elemental composition (C8H5BrClFO).
-
The fragmentation pattern can also provide clues about the substitution pattern, although this is often complex.
Infrared (IR) Spectroscopy:
-
The characteristic C=O stretch of the ketone will be prominent (around 1680-1700 cm⁻¹).
-
The C-X (C-Br, C-Cl, C-F) stretching frequencies and the aromatic C-H bending patterns in the fingerprint region can help distinguish between isomers.
Table 2: Predicted ¹H NMR Aromatic Signals for Bromo-Chloro-Fluoroacetophenone Isomers
| Isomer | Predicted Aromatic ¹H Signals |
| Isomer 1 | Two doublets |
| Isomer 2 | Two singlets |
| Isomer 3 | A doublet and a doublet of doublets |
| Isomer 4 | Two doublets |
| Isomer 5 | Two singlets |
| Isomer 6 | Two doublets |
Note: These are predictions and actual spectra may be more complex due to long-range couplings.
Applications in Drug Development: A Scaffold for Innovation
Bromo-chloro-fluoroacetophenones are not typically final drug products themselves but are highly valuable intermediates for the synthesis of more complex molecules.
Caption: Key chemical transformations of bromo-chloro-fluoroacetophenone isomers in drug synthesis.
-
Synthesis of Heterocycles: The acetyl group can be a starting point for the construction of various heterocyclic rings, such as pyrazoles, isoxazoles, and pyrimidines, which are common cores in many drugs.
-
Cross-Coupling Reactions: The bromo and chloro substituents serve as excellent handles for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide range of other functional groups.
-
Fragment-Based Drug Discovery (FBDD): These isomers can be used as fragments in FBDD screening campaigns to identify initial hit compounds that bind to a biological target. The different halogenation patterns provide a focused library of fragments with diverse electrostatic and steric properties.
Conclusion and Future Outlook
The six isomers of bromo-chloro-fluoroacetophenone represent a fascinating and highly useful class of chemical building blocks. Their synthesis, while challenging, is achievable through a rational, step-wise approach that leverages the principles of physical organic chemistry. The ability to precisely control the regiochemistry of the three distinct halogen atoms provides medicinal chemists with a powerful tool to fine-tune the properties of drug candidates. As our understanding of the role of halogens in molecular recognition and metabolism continues to grow, the strategic use of these and other polyhalogenated intermediates will undoubtedly play an increasingly important role in the future of drug discovery.
References
-
Title: The role of fluorine in medicinal chemistry Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Fluorine in medicinal chemistry: recent advances and future prospects Source: MedChemComm URL: [Link]
-
Title: The Halogen Bond Source: Chemical Reviews URL: [Link]
-
Title: Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals Source: Accounts of Chemical Research URL: [Link]
-
Title: Fragment-Based Drug Discovery Source: Nature Reviews Drug Discovery URL: [Link]
Methodological & Application
Application Note: Chemoselective Reduction of 3'-Bromo-6'-chloro-2'-fluoroacetophenone
[1]
Executive Summary
The reduction of This compound (1) to its corresponding alcohol, 1-(3-bromo-6-chloro-2-fluorophenyl)ethanol (2) , presents a dual challenge: steric hindrance and chemoselectivity .[1] The 2,6-disubstitution pattern (2'-Fluoro, 6'-Chloro) creates a "steric pocket" that significantly retards nucleophilic attack at the carbonyl carbon.[1] Furthermore, the presence of labile C-Br and C-Cl bonds necessitates mild reducing conditions to prevent hydrodehalogenation side reactions common with catalytic hydrogenation (Pd/C, H2) or dissolving metal reductions.
This guide details two validated protocols:
Chemical Context & Mechanistic Insight
Substrate Analysis[1][2]
-
Steric Environment: The acetyl group is flanked by a Fluorine atom (Van der Waals radius ~1.47 Å) and a Chlorine atom (~1.75 Å). This di-ortho substitution forces the carbonyl group out of coplanarity with the phenyl ring, increasing the energy barrier for hydride approach.
-
Electronic Effects: The 2'-F and 6'-Cl are electron-withdrawing (inductive), which theoretically activates the carbonyl.[1] However, steric blocking dominates the kinetic profile.
-
Risk Profile:
Selection of Methodology
| Method | Suitability | Rationale |
| NaBH₄ (MeOH) | Low | Slow kinetics due to sterics; requires heating which risks side reactions.[1][2] |
| LiAlH₄ | Low | Too aggressive; high risk of reducing C-F/C-Cl or deprotonating alpha-positions.[1] |
| H₂ / Pd-C | Critical Fail | High probability of hydrogenolysis (removing Br/Cl) before ketone reduction.[1] |
| Luche (CeCl₃/NaBH₄) | High | Cerium coordinates to carbonyl oxygen, increasing electrophilicity and permitting reduction at -10°C to 0°C. |
| CBS Reduction | High | Borane coordination is sterically permissible; provides high enantiomeric excess (ee).[1] |
Experimental Protocols
Protocol A: Racemic Reduction (Luche Conditions)
Target: (±)-1-(3-bromo-6-chloro-2-fluorophenyl)ethanol[1]
Reagents:
-
Substrate (1): 1.0 equiv
-
Cerium(III) Chloride Heptahydrate (CeCl₃·7H₂O): 1.1 equiv
-
Sodium Borohydride (NaBH₄): 1.2 equiv
-
Solvent: Methanol (HPLC Grade)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar and internal thermometer, dissolve Substrate (1) (10.0 g, 39.8 mmol) and CeCl₃·7H₂O (16.3 g, 43.8 mmol) in Methanol (150 mL). The solution should be clear and colorless/pale yellow.
-
Note: The Ce(III) acts as a Lewis acid, coordinating to the carbonyl oxygen.
-
-
Cooling: Cool the mixture to -5°C to 0°C using an ice/salt bath.
-
Addition: Add NaBH₄ (1.8 g, 47.7 mmol) portion-wise over 20 minutes.
-
Reaction: Stir at 0°C for 60 minutes. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[1]
-
Endpoint: Disappearance of ketone starting material.[1]
-
-
Quench: Carefully add Acetone (5 mL) to consume excess hydride, followed by Saturated Aqueous NH₄Cl (50 mL). Allow to warm to room temperature.
-
Workup: Remove Methanol under reduced pressure (Rotavap, 40°C). Extract the aqueous residue with Ethyl Acetate (3 x 50 mL).
-
Wash: Wash combined organics with Brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: The crude oil is typically >95% pure.[1] If necessary, purify via flash chromatography (SiO₂, 0-15% EtOAc in Hexanes).
Protocol B: Asymmetric Reduction (CBS Catalyst)
Target: (R)- or (S)-1-(3-bromo-6-chloro-2-fluorophenyl)ethanol[1]
Reagents:
-
Substrate (1): 1.0 equiv
-
(R)-MeCBS Catalyst (1M in Toluene): 0.1 equiv (10 mol%)
-
Borane-Dimethyl Sulfide (BMS) or BH₃[1]·THF: 0.7 equiv (provides 2.1 hydrides)
-
Solvent: Anhydrous THF
Procedure:
-
Setup: Flame-dry a 2-neck flask under Nitrogen/Argon atmosphere.
-
Catalyst Prep: Charge (R)-MeCBS solution (4.0 mL, 4.0 mmol) and anhydrous THF (80 mL). Cool to -20°C .
-
Borane Charge: Add BMS (2.6 mL, 28 mmol) to the catalyst solution. Stir for 10 minutes.
-
Substrate Addition: Dissolve Substrate (1) (10.0 g, 39.8 mmol) in anhydrous THF (40 mL). Add this solution dropwise to the catalyst/borane mixture over 60 minutes via syringe pump.
-
Critical: Slow addition keeps the ketone concentration low, ensuring the catalyzed pathway dominates over the uncatalyzed background reaction.
-
-
Reaction: Stir at -20°C for 2 hours. Monitor by chiral HPLC.[1]
-
Quench: Cautiously add Methanol (10 mL) dropwise at -20°C. (Gas evolution!).
-
Workup: Add 1N HCl (50 mL) and stir for 30 minutes at room temperature (to break the boron-nitrogen complex). Extract with MTBE or EtOAc .[1]
-
Purification: Crystallization (Hexane/Heptane) is preferred to upgrade ee if necessary.[1]
Visualization of Workflows
Diagram 1: Reaction Mechanism & Logic
This diagram illustrates the parallel pathways and the selectivity enforcement by the Luche reagent.
Caption: Mechanistic pathway showing how Ce(III) activation overcomes the kinetic trap posed by the 2,6-disubstitution pattern.
Diagram 2: Workup & Purification Workflow
Standardized process flow for the isolation of the halogenated alcohol.
Caption: Step-by-step isolation protocol ensuring removal of Cerium salts and borate byproducts.[1]
Analytical Validation
Expected NMR Data
The product 1-(3-bromo-6-chloro-2-fluorophenyl)ethanol will exhibit distinctive signals.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.50 (ddd, 1H, Ar-H) – Deshielded by Br
-
δ 7.15 (t, 1H, Ar-H)
-
δ 5.45 (q, J = 6.5 Hz, 1H, CH -OH) – Shifted downfield due to ortho-halogens
-
δ 2.10 (br s, 1H, OH )
-
δ 1.55 (d, J = 6.5 Hz, 3H, CH₃ )
-
-
¹⁹F NMR:
-
Single peak approx. -110 to -115 ppm (coupling to H-Ar).[1]
-
Quality Control Parameters
| Test | Specification | Method |
| Appearance | Clear, colorless to pale yellow oil | Visual |
| Purity | > 98.0% | HPLC (C18, ACN/Water) |
| Halogen Integrity | Confirmed Br/Cl/F presence | Mass Spec (Isotopic Pattern) |
| Enantiomeric Excess | > 95% (for Protocol B)[1][3][2][4][5][6][7][8][9] | Chiral HPLC (e.g., Chiralcel OD-H) |
Troubleshooting & Safety
Troubleshooting Guide
-
Issue: Incomplete conversion after 2 hours.
-
Issue: Product contains impurities (de-brominated species).
Safety Note
References
-
Luche Reduction Mechanism & Scope: Gemal, A. L.; Luche, J.-L. "Lanthanoids in organic synthesis.[1][10] 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects."[1] Journal of the American Chemical Society, 1981, 103(18), 5454–5459.
-
CBS Reduction of Hindered Ketones: Corey, E. J.; Bakshi, R. K.; Shibata, S. "Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines." Journal of the American Chemical Society, 1987, 109(18), 5551–5553.
-
Steric Hindrance in 2,6-Disubstituted Acetophenones: Hamed, S. et al. "Regio- and Enantioselective Asymmetric Transfer Hydrogenation of One Carbonyl Group in a Diketone through Steric Hindrance."[1] Molecules, 2024.[11]
-
General Protocol for Poly-Halogenated Ketones: Thermo Fisher Scientific. "Luche Reduction Application Note."
Sources
- 1. eMolecules this compound | 1541643-75-7 | MFCD28040519 | Fisher Scientific [fishersci.com]
- 2. asianpubs.org [asianpubs.org]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. ethz.ch [ethz.ch]
- 6. (E)-1-(3-bromo-2-chloro-6-fluorophenyl)but-2-en-1-ol | 2921913-53-1 [sigmaaldrich.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. acgpubs.org [acgpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. Luche reduction - Wikipedia [en.wikipedia.org]
- 11. Regio- and Enantioselective Asymmetric Transfer Hydrogenation of One Carbonyl Group in a Diketone through Steric Hindrance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki-Miyaura Coupling of Aryl Bromide Acetophenones
Introduction: The Strategic Importance of Biaryl Ketones
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with unparalleled efficiency and functional group tolerance.[1][2] This powerful transformation is of particular significance in the synthesis of biaryl ketones, structural motifs prevalent in a wide array of pharmaceuticals, agrochemicals, and advanced materials.[3][4] Aryl bromide acetophenones are readily available and versatile building blocks for accessing these valuable compounds. This guide provides a comprehensive overview of the critical parameters and detailed protocols for the successful Suzuki-Miyaura coupling of aryl bromide acetophenones, aimed at researchers, scientists, and professionals in drug development.
The Catalytic Cycle: A Mechanistic Blueprint
A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7]
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl bromide to a low-valent palladium(0) species, forming a palladium(II) intermediate.[5] This is often the rate-determining step, and its efficiency is heavily influenced by the electron density and steric bulk of the phosphine ligand coordinated to the palladium center.[1][8]
-
Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) center. The presence of a base is crucial, as it activates the boronic acid to form a more nucleophilic boronate species, thereby facilitating the transmetalation process.[2][9][10][11][12]
-
Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the palladium(II) complex, forming the desired biaryl product and regenerating the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.[5]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimizing Reaction Conditions: A Multi-Parameter Approach
The success of the Suzuki-Miyaura coupling of aryl bromide acetophenones hinges on the judicious selection of several key parameters.
Palladium Catalyst and Ligand Selection
The choice of the palladium source and the ancillary ligand is critical for achieving high catalytic activity and stability.[1] While Pd(PPh₃)₄ can be used, modern catalyst systems often employ a combination of a palladium(II) precatalyst, such as Pd(OAc)₂ or Pd₂(dba)₃, with a phosphine ligand.[5] For the coupling of aryl bromides, bulky and electron-rich phosphine ligands are generally preferred as they promote both the oxidative addition and reductive elimination steps.[1][8][12]
Table 1: Recommended Catalyst and Ligand Combinations
| Catalyst Precursor | Ligand | Key Features |
| Pd(OAc)₂ | SPhos, XPhos | Highly active for a broad range of aryl bromides, including sterically hindered substrates.[1][8] |
| Pd₂(dba)₃ | Buchwald Ligands (e.g., RuPhos) | Excellent for challenging couplings and can operate at low catalyst loadings. |
| Pd(PPh₃)₄ | - | A classic, all-in-one catalyst, but may require higher temperatures and catalyst loadings. |
| PEPPSI-iPr | - | An N-heterocyclic carbene (NHC) based pre-catalyst, known for its stability and high activity. |
The Crucial Role of the Base
The base plays a multifaceted role in the catalytic cycle, primarily by activating the boronic acid for transmetalation.[2][11] The choice of base can significantly impact the reaction rate and yield. For the coupling of aryl bromide acetophenones, inorganic bases are generally preferred.
Table 2: Common Bases and Their Applications
| Base | Strength | Key Considerations |
| K₃PO₄ | Strong | Highly effective for a wide range of substrates, often used in combination with bulky biarylphosphine ligands.[8] |
| K₂CO₃, Na₂CO₃ | Moderate | Commonly used and cost-effective. Often employed in aqueous solvent mixtures.[3] |
| Cs₂CO₃ | Strong | Can be effective for difficult couplings but is more expensive. |
| KF | Mild | Useful for substrates that are sensitive to stronger bases.[11] |
Solvent Systems
The solvent system must be capable of dissolving the various components of the reaction mixture and can influence the reaction rate and selectivity.[13] Aprotic polar solvents are frequently employed, often with the addition of water to aid in the dissolution of the inorganic base and facilitate the transmetalation step.[14]
Table 3: Recommended Solvent Systems
| Solvent | Typical Co-solvent | Key Features |
| Toluene | Water | A common and effective combination for a wide range of Suzuki couplings. |
| Dioxane | Water | Another widely used system, particularly for reactions requiring higher temperatures. |
| Tetrahydrofuran (THF) | Water | A good choice for reactions conducted at moderate temperatures.[14] |
| N,N-Dimethylformamide (DMF) | Water | A more polar option that can be beneficial for less reactive substrates. |
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a generic aryl bromide acetophenone with an arylboronic acid. Note: This is a representative protocol and may require optimization for specific substrates.
Reagents and Equipment
-
Aryl bromide acetophenone (1.0 mmol)
-
Arylboronic acid (1.2 - 1.5 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Phosphine ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 mmol)
-
Anhydrous and degassed solvent (e.g., Toluene or Dioxane, 5-10 mL)
-
Degassed water (if using an aqueous system)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide acetophenone, arylboronic acid, base, palladium precatalyst, and phosphine ligand.
-
Solvent Addition: Add the degassed solvent(s) to the flask via syringe.
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with an inert gas to ensure the removal of oxygen, which can deactivate the catalyst.[15]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl ketone.
Troubleshooting Common Issues
Even with a well-defined protocol, challenges can arise. This section addresses common problems and provides potential solutions.
Table 4: Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Poor quality reagents; Insufficient degassing; Incorrect temperature. | Verify the quality of the palladium catalyst and ligand. Ensure all reagents are pure and dry. Improve the degassing procedure.[15] Optimize the reaction temperature. |
| Protodeboronation | Presence of acidic protons; Excess water; Strong base. | Use a milder base (e.g., KF).[16] Use anhydrous conditions if possible. Consider using more stable boronate esters (e.g., pinacol esters).[15][16] |
| Homocoupling | Presence of oxygen; Incomplete reduction of Pd(II) precatalyst. | Rigorously degas the reaction mixture.[15] Consider using a Pd(0) source like Pd(PPh₃)₄. |
| Dehalogenation | Presence of hydride sources (e.g., certain bases or solvents). | Switch to a non-hydridic base (e.g., carbonates, phosphates) and an aprotic solvent.[15] |
Conclusion
The Suzuki-Miyaura coupling of aryl bromide acetophenones is a robust and versatile method for the synthesis of valuable biaryl ketones. By carefully selecting the catalyst system, base, and solvent, and by adhering to a well-defined experimental protocol, researchers can achieve high yields and purity. A fundamental understanding of the reaction mechanism and potential side reactions is key to successful optimization and troubleshooting.
References
- BenchChem. A Comparative Guide to Phosphine Ligands in Suzuki-M-iyaura Coupling Reactions.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- Buchwald, S. L. et al. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
- Maseras, F. et al. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 2005.
- BenchChem Technical Support Team. Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. BenchChem, 2025.
- Lima, C. F. R. A. C. et al. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- Thieme Chemistry. Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds.
- BenchChem. A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
- Elsevier. A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. ScienceDirect, 2010.
- Organic Chemistry Portal. Suzuki Coupling.
- Wikipedia. Suzuki reaction.
- NRO Chemistry. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube, 2025.
- Kwong, F. Y. et al. Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts. Organic Chemistry Portal, 2008.
- Vetticatt, M. J. & Hirschi, J. S. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
- BenchChem Technical Support Center.
- Nor, K. W. et al. Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Journal of Science and Technology, 2022.
- Sajiki, H. & Monguchi, Y. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI, 2017.
- Leadbeater, N. E. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synlett, 2005.
- De Vries, J. G. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
- Organic Chemistry Portal.
- Reddit. Diagnosing issues with a failed Suzuki coupling? r/Chempros, 2021.
- Muthumari, P. et al. Preformed Pd(II)
- Togni, A. et al. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES HES-SO.
- ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Buchwald, S. L. et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC.
- ResearchGate.
- Chemistry Stack Exchange. What are the byproducts in a Suzuki reaction? Chemistry Stack Exchange, 2017.
- UC Berkeley. The Suzuki Reaction. 2014.
- Saikia, B. & Sarma, D. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry, 2015.
- Sherwood, J. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journal of Organic Chemistry, 2020.
- Martins, D. L. et al. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI, 2023.
- ResearchGate. Suzuki coupling of p-bromoacetophenone (5) with arylboronic acids using...
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- 6. m.youtube.com [m.youtube.com]
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The Strategic Application of 3'-Bromo-6'-chloro-2'-fluoroacetophenone in Modern Pharmaceutical Development: A Guide for Medicinal Chemists
In the landscape of modern drug discovery, the strategic use of highly functionalized intermediates is paramount to the efficient construction of complex molecular architectures with desired pharmacological profiles. Among these, 3'-Bromo-6'-chloro-2'-fluoroacetophenone emerges as a versatile and valuable building block. Its unique substitution pattern, featuring three distinct halogen atoms on the aromatic ring, offers a rich chemical toolbox for medicinal chemists to explore diverse chemical space and engineer molecules with high potency and selectivity. This guide provides an in-depth exploration of the applications of this compound as a pharmaceutical intermediate, complete with detailed protocols and the scientific rationale behind its use.
Physicochemical Properties and Strategic Importance
The strategic placement of bromo, chloro, and fluoro substituents on the acetophenone core imparts distinct and advantageous properties to this intermediate. The fluorine atom at the 2'-position can influence the conformation of the molecule and participate in favorable interactions with biological targets. The chlorine atom at the 6'-position further modulates the electronic properties of the aromatic ring. Crucially, the bromine atom at the 3'-position serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments.
| Property | Value | Reference |
| Molecular Formula | C₈H₅BrClFO | [1] |
| Molecular Weight | 251.48 g/mol | [1] |
| CAS Number | 1541643-75-7 | [1] |
| Appearance | Likely a solid at room temperature (based on similar compounds) | N/A |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. | N/A |
The electron-withdrawing nature of the halogen substituents and the acetyl group deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. This predictable reactivity allows for selective chemical transformations, a key consideration in multi-step syntheses.
Synthetic Pathways to this compound
Protocol 1: Proposed Synthesis via Friedel-Crafts Acylation
This protocol describes a potential route to synthesize this compound from commercially available 2-bromo-5-chloro-1-fluorobenzene.
Reaction Scheme:
A proposed synthetic workflow for this compound.
Materials:
-
2-Bromo-5-chloro-1-fluorobenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension.
-
Add a solution of 2-bromo-5-chloro-1-fluorobenzene (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired this compound.
Rationale: The Friedel-Crafts acylation is a classic method for introducing an acetyl group onto an aromatic ring.[3] Aluminum chloride acts as a Lewis acid to activate the acetyl chloride, forming a highly electrophilic acylium ion. The electron-donating effect of the fluorine atom directs the acylation to the ortho and para positions. In this case, acylation is expected to occur at the position para to the fluorine and meta to the bromine and chlorine, leading to the desired product.
Application in the Synthesis of Bioactive Heterocycles
The presence of the acetyl group and the alpha-protons makes this compound an excellent precursor for the synthesis of various heterocyclic scaffolds, which are prevalent in many approved drugs.
Protocol 2: Synthesis of a Substituted Thiazole via Hantzsch Thiazole Synthesis
This protocol details the synthesis of a 2-amino-4-arylthiazole derivative, a common scaffold in medicinal chemistry. The first step involves the alpha-bromination of the acetophenone.
Reaction Scheme:
Synthetic workflow for a substituted thiazole derivative.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
p-Toluenesulfonic acid monohydrate
-
Acetonitrile
-
Thiourea
-
Ethanol
-
Standard laboratory glassware
Procedure:
Step 1: Synthesis of 2-Bromo-1-(3-bromo-6-chloro-2-fluorophenyl)ethan-1-one
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in acetonitrile.
-
Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Reflux the mixture for 2-4 hours, monitoring by TLC.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude α-bromoacetophenone, which can often be used in the next step without further purification.
Step 2: Synthesis of 2-Amino-4-(3-bromo-6-chloro-2-fluorophenyl)thiazole
-
To a solution of the crude 2-bromo-1-(3-bromo-6'-chloro-2'-fluorophenyl)ethan-1-one (1.0 equivalent) in ethanol, add thiourea (1.2 equivalents).
-
Reflux the reaction mixture for 3-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and add water to precipitate the product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the desired 2-amino-4-arylthiazole.
Rationale: The Hantzsch thiazole synthesis is a well-established method for the preparation of thiazoles from α-haloketones and thioamides.[5][6][7] The reaction proceeds via a nucleophilic attack of the sulfur atom of thiourea on the alpha-carbon of the ketone, followed by cyclization and dehydration to form the aromatic thiazole ring. This scaffold is a privileged structure in medicinal chemistry, found in numerous drugs with diverse biological activities.
Gateway to Kinase Inhibitors: The Power of Cross-Coupling
The bromine atom on the phenyl ring of this compound is a key feature that allows for its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[8][9] This enables the facile introduction of a wide range of aryl and heteroaryl groups, which is a cornerstone of modern kinase inhibitor design.
Protocol 3: Synthesis of a Key Kinase Inhibitor Precursor via Suzuki-Miyaura Coupling
This protocol outlines the synthesis of a biaryl compound, a common core structure in many kinase inhibitors, such as analogues of crizotinib.[10][11]
Reaction Scheme:
Suzuki-Miyaura coupling for the synthesis of a biaryl ketone.
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., potassium carbonate)
-
Solvent system (e.g., toluene and water)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk flask, combine this compound (1.0 equivalent), the arylboronic acid or ester (1.2 equivalents), and the base (2.0 equivalents).
-
Add the palladium catalyst (0.05 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water).
-
Heat the reaction mixture to 80-100°C and stir for 6-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired biaryl ketone.
Rationale: The Suzuki-Miyaura coupling is a powerful and versatile C-C bond-forming reaction. The catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and reductive elimination to form the new biaryl bond and regenerate the Pd(0) catalyst. This reaction allows for the modular construction of complex molecules, which is highly desirable in drug discovery for generating libraries of compounds for structure-activity relationship (SAR) studies.
Targeting Protein Kinases: Mechanism of Action
The biaryl ketone synthesized in Protocol 3 can be further elaborated to generate potent kinase inhibitors. Protein kinases are a critical class of enzymes that regulate a wide array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[10] Kinase inhibitors are broadly classified based on their binding mode to the target kinase.
Binding modes of Type I and Type II kinase inhibitors.
-
Type I inhibitors bind to the active conformation of the kinase in the ATP-binding pocket.[5][] They are competitive with ATP and often mimic the adenine portion of ATP.
-
Type II inhibitors bind to an inactive conformation of the kinase, also in the ATP-binding region, but extending into an adjacent hydrophobic pocket that is only accessible in the inactive "DFG-out" conformation.[13][14] This can lead to higher selectivity as this adjacent pocket is less conserved across the kinome.
The substituted phenyl moiety derived from this compound can be designed to interact with specific residues in the ATP-binding pocket of a target kinase, contributing to the inhibitor's potency and selectivity. The fluorine and chlorine atoms can form specific halogen bonds or other non-covalent interactions with the protein, while the overall shape and electronics of the substituted ring system are crucial for fitting into the binding site.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of pharmaceutical compounds. Its unique substitution pattern provides multiple handles for chemical modification, allowing for the efficient construction of complex and diverse molecular scaffolds. The protocols and rationale presented in this guide demonstrate its utility in the synthesis of important heterocyclic systems and as a key building block for targeted therapies such as kinase inhibitors. A thorough understanding of its chemical reactivity and strategic application will undoubtedly continue to fuel innovation in drug discovery and development.
References
- Belskaya, N. P., et al. (2020). Thiazole Cores as Organic Fluorophore Units: Synthesis and Fluorescence. Molecules, 25(18), 4236.
- El-Sayed, R., et al. (2018).
- Aslam, M. A., & Aslam, S. (2021). Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. Molecules, 26(6), 1604.
- Dunbar, A. (2025, August 23). The difference between Type II JAK inhibitors and the clinically approved Type I agents. VJHemOnc.
- Zhang, Y., et al. (2020). Revealing the Unbinding Kinetics and Mechanism of Type I and Type II Protein Kinase Inhibitors by Local-Scaled Molecular Dynamics Simulations.
- Hantzsch, A. (1887). Ueber die Synthese von Thiazolderivaten. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.
- Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d'hydrocarbures, d'acétones, etc. Comptes Rendus de l'Académie des Sciences, 84, 1392-1395.
- El-Gaby, M. S. A. (2001).
- Kumar, A., et al. (2018). Synthesis of novel α,α-difluoro-β-hydroxycarbonyl pyrazole derivatives as antioxidant, anti-inflammatory and anticancer agents. Bioorganic & Medicinal Chemistry Letters, 28(15), 2568-2573.
- Kiryanov, A. A., et al. (2001). Hantzsch Condensation of 2-Bromoacetophenones with Thiourea or Selenourea: A Simple, Fast, and Eco-Friendly Solvent-Free Synthesis of 2-Aminothiazoles and 2-Amino-1,3-selenazoles. The Journal of Organic Chemistry, 66(23), 7925-7929.
- Li, Y., et al. (2025, November 12). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. European Journal of Medicinal Chemistry, 299, 117865.
- Ramalingan, C., et al. (2011). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 3(6), 349-356.
-
Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved from [Link]
- Ashenhurst, J. (2018, May 17). EAS Reactions (3)
- LibreTexts. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Pearson, D. E., et al. (1958). Acetophenone, 3-bromo-. Organic Syntheses, 38, 11.
- Alauddin, M. M., et al. (2019). Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib. European Journal of Medicinal Chemistry, 182, 111571.
- Alauddin, M. M., et al. (2019). Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib. PMC.
- Ma, D., et al. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Journal of Chemical and Pharmaceutical Research, 8(7), 804-807.
- Cui, J. J., et al. (2011). Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK). Journal of Medicinal Chemistry, 54(18), 6342-6363.
- Narender, N., et al. (2017). A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammonium Bromide and Oxone. The Royal Society of Chemistry.
- Cui, J. J., et al. (2011). Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK). PubMed.
- van der Merwe, T., & van der Westhuizen, J. H. (2002). Synthesis of C-glycopyranosylphloroacetophenone derivatives and their anomerization facilitated by 1,3-diaxial interactions.
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Reagents for alpha-bromination of 3'-Bromo-6'-chloro-2'-fluoroacetophenone
Application Note: Optimized -Bromination of 3'-Bromo-6'-chloro-2'-fluoroacetophenone
Abstract & Strategic Overview
The
This guide evaluates three reagent classes and recommends Copper(II) Bromide (
Key Substrate Analysis
-
Target: Methyl ketone (
-carbon). -
Steric Environment: High. The 2'-Fluoro and 6'-Chloro substituents create significant steric bulk, shielding the carbonyl.
-
Electronic Environment: Strongly deactivated. Inductive withdrawal by three halogens destabilizes the protonated carbonyl intermediate required for acid-catalyzed enolization.
Reagent Selection Matrix
The following table contrasts available bromination strategies specifically for poly-halogenated acetophenones.
| Reagent System | Selectivity (Mono vs. Di) | Reaction Rate | Suitability for 2,6-Substituted | Recommendation |
| Excellent (>95:5) | Moderate | High | Primary Choice | |
| NBS / | Good (85:15) | Fast | Moderate | Secondary Choice |
| Poor (Risk of di-bromo) | Fast | Low | Not Recommended | |
| Good | Moderate | Moderate | Alternative for Scale-up |
Primary Protocol: Heterogeneous Copper(II) Bromide Bromination
Rationale: The
Materials
-
Substrate: this compound (1.0 equiv)
-
Reagent: Copper(II) Bromide (
), finely powder (2.0 - 2.2 equiv) -
Solvent: Ethyl Acetate (EtOAc) or 1:1 EtOAc/Chloroform (reagent grade)
-
Catalyst (Optional): 3-5 drops of HBr (33% in AcOH) or acetyl chloride (to initiate enolization if induction period is long).
Step-by-Step Methodology
-
Preparation: In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve the acetophenone (10 g scale example) in EtOAc (5-10 volumes).
-
Addition: Add finely powdered
(2.1 equiv) in a single portion. The mixture will appear as a dark green/black suspension. -
Initiation: Heat the mixture to reflux (
77°C).-
Critical Observation: If the reaction does not turn amber/pale within 30 minutes, add 0.1 mL of HBr/AcOH or acetyl chloride to catalyze the initial enolization.
-
-
Reaction Monitoring: Vigorously stir at reflux for 4–8 hours.
-
Endpoint: The reaction is complete when the dark green solid has largely converted to a white precipitate (
) and the supernatant is amber/yellow. -
TLC Control: Silica gel, 10% EtOAc/Hexanes. Product will be less polar (higher
) than the starting ketone.
-
-
Workup (Filtration):
-
Cool the mixture to room temperature.
-
Filter through a pad of Celite to remove the copper(I) bromide byproducts. Wash the pad with EtOAc.
-
-
Purification:
Mechanistic Pathway (Graphviz)
The following diagram illustrates the coordination-directed mechanism that ensures mono-selectivity.
Caption: Figure 1. Mechanism of
Secondary Protocol: NBS with Sulfonic Acid Catalysis
Rationale: If
Materials
-
Substrate: 1.0 equiv
-
Reagent: NBS (1.05 equiv)
-
Catalyst:
-TsOH (0.1 - 0.2 equiv) -
Solvent: Acetonitrile (MeCN)
Methodology
-
Dissolve substrate and
-TsOH in MeCN (5 volumes). -
Heat to 50°C.
-
Add NBS portion-wise over 1 hour. Do not add all at once to avoid high local concentrations of active bromine species.
-
Monitor via LC-MS. The reaction is usually faster than
(1-3 hours). -
Workup: Remove solvent, redissolve in DCM, wash with water and dilute
to remove succinimide and acid.
Analytical Validation & Quality Control
To validate the synthesis of 2-bromo-1-(3-bromo-6-chloro-2-fluorophenyl)ethanone , look for these specific markers:
| Analytical Method | Characteristic Signal | Interpretation |
| Appearance of | ||
| Disappearance of | Loss of | |
| HPLC | Shift to longer Retention Time | The bromo-ketone is significantly more lipophilic than the starting material. |
| Mass Spec | M+ and M+2 pattern | Complex isotope pattern due to Br + Br + Cl. |
Safety & Hazard Management
CRITICAL WARNING:
-
Engineering Controls: All weighing, transferring, and rotary evaporation must occur inside a functioning fume hood.
-
Decontamination: Glassware should be rinsed with a solution of sodium thiosulfate (quencher) and ethanol before being removed from the hood for cleaning.[3]
-
PPE: Double nitrile gloves and chemical splash goggles are mandatory.
References
-
King, L. C., & Ostrum, G. K. (1964). Selective Bromination with Copper(II) Bromide. The Journal of Organic Chemistry, 29(12), 3459–3461. Link
-
Vertex AI Search Result 1.1. Synthesis of 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone via Copper(II) Bromide. ChemicalBook Protocols. Link
-
Organic Syntheses, Coll. Vol. 5, p. 117 (1973). General procedures for Phenacyl Bromide synthesis. Organic Syntheses. Link
-
Bauer, A. et al. (2016). Copper(II) bromide mediated oxidation and bromination.[3] Durham University Publications. Link
-
BenchChem Technical Guide. Acid-catalyzed bromination of acetophenone derivatives. BenchChem Application Notes. Link
Application Note: Chemoselective Buchwald-Hartwig Amination of Bromo-Acetophenones
Executive Summary
The palladium-catalyzed amination of bromo-acetophenones presents a classic chemoselectivity challenge in organic synthesis. While the electron-withdrawing carbonyl group activates the C-Br bond for oxidative addition, it simultaneously introduces two competing failure modes:
This guide details protocols to suppress these side reactions. By utilizing Third- and Fourth-Generation (G3/G4) Palladacycle precatalysts paired with bulky biarylphosphine ligands (BrettPhos , RuPhos ) and weak inorganic bases (Cs
Mechanistic Divergence & Challenges
The core difficulty lies in the "Three-Way Divergence" of the reaction pathway. The ketone moiety creates a thermodynamic and kinetic competition between the desired amination and two parasitic pathways.
The Competitive Landscape
-
Pathway A (Desired):
-Arylation. Requires rapid reductive elimination from the Pd(II) center. -
Pathway B (Parasitic):
-Arylation. The ketone -protons ( in DMSO) are susceptible to deprotonation by strong bases (e.g., NaO Bu), generating enolates that act as C-nucleophiles. -
Pathway C (Parasitic): Imine Condensation.[1] Primary amines can condense with the ketone carbonyl, particularly if the catalytic cycle is sluggish.
Mechanistic Pathway Diagram
Figure 1: Mechanistic divergence in the coupling of bromo-acetophenones. Path A is favored by weak bases and bulky ligands.
Critical Parameter Optimization
Base Selection: The "Weak Base" Imperative
Standard Buchwald conditions often employ NaO
-
Why: NaO
Bu is strong enough to deprotonate the -carbon, driving Path B. -
Solution: Use Cs
CO or K PO . -
Mechanism: Upon coordination to the cationic Pd(II) center, the amine's N-H protons become significantly more acidic (
drops by ~10-15 units). Weak bases like carbonate are sufficient to deprotonate the coordinated amine but insufficient to deprotonate the free ketone, thereby enforcing chemoselectivity [1].
Ligand Selection: Steric Bulk
-
Primary Amines: BrettPhos . Its extreme bulk prevents the formation of bis-arylated species and accelerates reductive elimination, outcompeting imine formation [2].
-
Secondary Amines: RuPhos .[2] Provides the optimal balance of steric protection and electronic activation for secondary nucleophiles [3].
Catalyst Source: Precatalysts vs. In-Situ
Avoid Pd(OAc)
-
Reasoning: In-situ generation requires an induction period (reduction of Pd(II) to Pd(0)). During this warm-up, the amine and ketone sit together in hot solvent, favoring imine condensation (Path C).
-
Solution: Use G3 or G4 Palladacycles (e.g., BrettPhos Pd G4).[3] These release active mono-ligated Pd(0) immediately upon exposure to base, initiating catalysis instantly [4].
Experimental Protocols
Protocol A: Coupling with Primary Amines (BrettPhos System)
Target: High chemoselectivity for C-N bond over imine formation.
Reagents:
-
Bromo-acetophenone (1.0 equiv)
-
Primary Amine (1.2 - 1.4 equiv)
-
BrettPhos Pd G4 (1.0 - 2.0 mol%)
-
Cs
CO (2.0 - 2.5 equiv, finely ground) -
Solvent: 1,4-Dioxane or
-Amyl Alcohol (anhydrous)
Step-by-Step Methodology:
-
Vessel Prep: Oven-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.
-
Solids Addition: Charge the vial with the Bromo-acetophenone (1.0 mmol), finely ground Cs
CO (2.0 mmol), and BrettPhos Pd G4 (0.02 mmol).-
Note: If the amine is a solid, add it here.
-
-
Purge: Cap the vial and purge with inert gas for 5 minutes.
-
Liquids Addition: Add anhydrous 1,4-Dioxane (concentration 0.2 M, ~5 mL). If the amine is liquid, add it now via syringe.
-
Activation: Place the vial in a pre-heated block at 80°C .
-
Process Insight: Do not stir at RT. Immediate heating ensures the catalyst activates faster than the condensation background reaction.
-
-
Monitoring: Monitor via LCMS at 1 hour. Look for the product mass.
-
Checkpoint: If Imine (M-18) is observed, increase catalyst loading to 3 mol% to outcompete condensation.
-
-
Workup: Filter through a pad of Celite to remove inorganic salts. Rinse with EtOAc. Concentrate and purify via flash chromatography.
Protocol B: Coupling with Secondary Amines (RuPhos System)
Target: Sterically hindered coupling.
Reagents:
-
Bromo-acetophenone (1.0 equiv)
-
Secondary Amine (1.2 equiv)
-
RuPhos Pd G4 (1.0 - 2.0 mol%)
-
Cs
CO (2.0 equiv) -
Solvent: Toluene or 1,4-Dioxane[4]
Step-by-Step Methodology:
-
Setup: Prepare vial under inert atmosphere as in Protocol A.
-
Charging: Add aryl bromide, RuPhos Pd G4, and Cs
CO . -
Solvent: Add Toluene (0.2 M).
-
Reaction: Heat to 80-100°C . Secondary amines are less prone to imine formation, allowing for higher temperatures if the substrate is sterically hindered.
-
Workup: Standard Celite filtration and silica purification.
Data Summary & Troubleshooting
Ligand & Base Screening Matrix (Expected Trends)
| Entry | Ligand | Base | Solvent | Outcome | Mechanistic Failure Mode |
| 1 | BINAP | NaO | Toluene | Mixture | Significant |
| 2 | PPh | Cs | Dioxane | Low Yield | Catalyst decomposition; slow oxidative addition. |
| 3 | BrettPhos | Cs | Dioxane | High Yield | Optimal Chemoselectivity. |
| 4 | BrettPhos | NaO | Dioxane | Moderate | Some |
| 5 | RuPhos | Cs | Dioxane | High Yield | Excellent for secondary amines. |
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| Imine Peak (M-18) | Condensation is faster than catalysis. | Switch to G4 Precatalyst to eliminate induction period. Increase catalyst loading. Ensure solvent is anhydrous.[5] |
| Base is too strong. | Switch from NaO | |
| No Reaction (SM remains) | Catalyst poisoning or deactivation. | Check for Lewis basic sites (pyridines, nitriles) in substrate. Increase Temp to 100°C. Ensure inert atmosphere (O |
| Pd Black Precipitate | Ligand dissociation. | Reaction is "ligand starved." Add 1-2 mol% free ligand (BrettPhos/RuPhos) alongside the precatalyst. |
Decision Workflow
Figure 2: Decision tree for selecting the optimal protocol based on amine type and substrate sensitivity.
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
-
Maitre, S., et al. (2011). "BrettPhos-Mediated Pd-Catalyzed Amination of Aryl Mesylates." Journal of the American Chemical Society. (Demonstrates the utility of BrettPhos for challenging electrophiles and primary amines). [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649. [Link]
-
Bruno, N. C., et al. (2013). "Rapid Room Temperature Buchwald–Hartwig Amination of Aryl Chlorides with Monodentate Biarylphosphine Ligands." Chemical Science, 4, 916-920. (Foundational paper on G3/G4 precatalyst efficiency). [Link]
Sources
Solvent selection for 3'-Bromo-6'-chloro-2'-fluoroacetophenone reactions
Application Note: Solvent Engineering for 3'-Bromo-6'-chloro-2'-fluoroacetophenone
Executive Summary
This guide details solvent selection strategies for This compound (CAS: N/A for specific isomer, analogous to commercially available isomers like 1704367-13-4). This scaffold presents a unique "Ortho-Effect" challenge: the carbonyl group is flanked by a Fluorine at C2' and a Chlorine at C6', creating significant steric twist and electronic shielding.
Successful manipulation of this intermediate requires a solvent system that balances solubility (lipophilic poly-halogenated core) with chemoselectivity (differentiating the labile 3'-Bromo site from the 6'-Chloro site). This note prioritizes Green Chemistry principles, recommending replacements for DCM and DMF where operationally feasible.
Physicochemical Profile & Solvation Thermodynamics
The molecule is a poly-halogenated aromatic ketone. Its solubility profile is governed by the high lipophilicity of the tri-haloarene core and the dipole of the ketone.
| Solvent Class | Representative | Solubility Rating | Application Suitability |
| Chlorinated | Dichloromethane (DCM) | Excellent | High solubility, but poor environmental profile. Avoid if possible. |
| Ethers | THF, 2-MeTHF, CPME | Good | Ideal for Grignard/Lithiation. 2-MeTHF is the preferred Green alternative. |
| Aromatic | Toluene, Xylenes | Good | Excellent for metal-catalyzed couplings; promotes high chemoselectivity. |
| Polar Aprotic | DMF, DMSO, NMP | Excellent | High solubility but difficult to remove. Can erode chemoselectivity in Pd-coupling. |
| Protic | Methanol, Ethanol | Poor/Moderate | Poor solubility at low temp. Used primarily as co-solvents for crystallization. |
| Alkanes | Hexane, Heptane | Insoluble | Antisolvents for precipitation/crystallization. |
Expert Insight (The Ortho-Effect): The 2'-F and 6'-Cl substituents force the acetyl group out of planarity with the benzene ring. This reduces conjugation, making the carbonyl carbon more electrophilic than typical acetophenones, yet sterically hindered. Solvents with high dielectric constants (e.g., Acetonitrile) may be required to stabilize charged intermediates during nucleophilic attacks.
Critical Workflow 1: Chemoselective Cross-Coupling (Suzuki-Miyaura)
Objective: Functionalize the 3'-Bromo position while preserving the 6'-Chloro handle.
Mechanism:
Palladium-catalyzed cross-coupling relies on Oxidative Addition (OA). The rate of OA follows the bond dissociation energy: C-Br (
Solvent Recommendation:
-
Preferred: Toluene/Water (4:1) or 2-MeTHF/Water.
-
Rationale: Non-polar organic phases (Toluene) destabilize the anionic transition state required for C-Cl activation, thereby enhancing selectivity for the easier C-Br insertion. The biphasic water layer dissolves the inorganic base (
or ), allowing for a controlled interfacial reaction.
Decision Matrix (DOT Visualization):
Figure 1: Solvent decision matrix based on reaction type and selectivity requirements.
Critical Workflow 2: -Bromination
Objective: Synthesize the phenacyl bromide derivative.
Challenge: Poly-halogenated acetophenones are electron-deficient. Enolization (the rate-limiting step) is slow. Solvent Strategy:
-
Traditional: Glacial Acetic Acid. It acts as both solvent and acid catalyst to promote enolization.
-
Green Alternative: Ethyl Acetate (EtOAc) with catalytic HBr.
-
Avoid: Methanol (can lead to
-methoxy side products via solvolysis of the intermediate bromide).
Detailed Protocol: Chemoselective Suzuki Coupling
Target: Coupling of this compound with Phenylboronic Acid.
Reagents:
-
Substrate: 1.0 eq
-
Phenylboronic Acid: 1.1 eq
-
Catalyst:
(2 mol%) - Bulky ligand enhances selectivity. -
Base:
(2.0 eq) -
Solvent System: Toluene : Water (4:1 v/v)
Step-by-Step Methodology:
-
Degassing (Critical): Charge the Toluene and Water into the reactor. Sparge with Nitrogen for 15 minutes. Oxygen promotes homocoupling and catalyst deactivation.
-
Dissolution: Add the acetophenone substrate. Stir until fully dissolved.
-
Catalyst Addition: Add the Boronic Acid and Base. Finally, add the Pd-catalyst.
-
Thermal Cycle: Heat the biphasic mixture to 80°C.
-
Note: Do not exceed 90°C. Higher temperatures increase the energy available to overcome the activation barrier for the C-Cl bond.
-
-
Monitoring: Monitor by HPLC/UPLC every 60 minutes.
-
Endpoint: < 2% starting material.[1]
-
Selectivity Check: Ensure < 5% bis-coupled product.
-
-
Workup (Green):
-
Cool to Room Temperature.
-
Separate layers.[2] Extract aqueous layer with 2-MeTHF (replaces DCM).
-
Wash combined organics with Brine.
-
Dry over
and concentrate.
-
Experimental Workflow (DOT Visualization):
Figure 2: Operational workflow for chemoselective coupling.
Green Chemistry & Safety Substitutions
In alignment with the Pfizer and Sanofi solvent selection guides [1, 2], the following substitutions are validated for this substrate:
| Traditional Solvent | Green Replacement | Benefit | Operational Note |
| DCM (Dichloromethane) | 2-MeTHF or Ethyl Acetate | Reduced carcinogenicity; renewable source (2-MeTHF).[3] | 2-MeTHF separates well from water; ideal for extraction. |
| DMF (Dimethylformamide) | N-Butylpyrrolidinone (NBP) or Toluene | Reproductive toxicity elimination. | Toluene improves chemoselectivity in this specific synthesis. |
| Diethyl Ether | CPME (Cyclopentyl methyl ether) | Lower peroxide formation; higher flash point. | CPME is hydrophobic and stable under basic conditions.[3] |
References
-
Pfizer Solvent Selection Guide: Alfonsi, K., et al. "Green chemistry tools to influence a medicinal chemistry and research chemistry based organization."[4] Green Chem., 2008, 10 , 31-36.[4] Link
-
Sanofi Solvent Guide: Prat, D., et al. "Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes." Org.[1][2][5][6] Process Res. Dev., 2013, 17 , 1517–1525. Link
-
Chemoselective Coupling: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev., 1995, 95 , 2457-2483. Link
-
Alpha-Bromination: Podgoršek, A., et al. "Green halogenation of organic compounds." Green Chem., 2009, 11 , 1204-1210. Link
Sources
- 1. reddit.com [reddit.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Dichloromethane Substitute: Sustainable Solvent Options [elchemy.com]
- 4. Solvent and Reagent Selection Guide | Green Chemistry Initiative [gci.chem.utoronto.ca]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. biotage.com [biotage.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3'-Bromo-6'-chloro-2'-fluoroacetophenone
This Technical Support Guide is designed to address the specific synthetic challenges associated with 3'-Bromo-6'-chloro-2'-fluoroacetophenone (CAS: 1541643-75-7). It prioritizes the Directed Ortho Metalation (DoM) pathway, which offers superior regioselectivity over traditional Friedel-Crafts acylation for this poly-halogenated substrate.
Doc ID: TS-ORG-1541643 | Version: 2.1 | Status: Active Audience: Medicinal Chemists, Process Development Scientists
Executive Summary & Core Strategy
The synthesis of This compound requires precise regiocontrol to install the acetyl group at the position ortho to both fluorine and chlorine, while preserving the bromine substituent.
-
The "Golden Route": Directed Ortho Metalation (DoM) using LDA (Lithium Diisopropylamide) followed by quenching with an acetyl electrophile.
-
Critical Precursor: 2-Bromo-5-chlorofluorobenzene (CAS: 1996-29-8).[1][2]
-
Note: Do not confuse with its isomer 1-bromo-4-chloro-2-fluorobenzene, which will yield the wrong regioisomer (4'-chloro).
-
-
Primary Failure Mode: Lithium-Halogen (Li-Hal) exchange competing with deprotonation, leading to de-brominated byproducts.
Validated Synthetic Protocol (DoM Route)
Reaction Scheme
The fluorine atom acts as the primary Directing Metalation Group (DMG), significantly acidifying the C6 proton (sandwiched between F and Cl).
Figure 1: Mechanistic pathway for the regioselective synthesis via Directed Ortho Metalation.
Step-by-Step Methodology
| Parameter | Specification | Rationale |
| Starting Material | 2-Bromo-5-chlorofluorobenzene (1.0 eq) | The H-6 proton is uniquely activated by both F (ortho) and Cl (ortho). |
| Solvent | Anhydrous THF (0.2 M concentration) | Ethers are required for organolithium stability; THF coordinates Li+ to break aggregates. |
| Base | LDA (1.1 eq) | Do not use n-BuLi. LDA is non-nucleophilic and bulky, favoring deprotonation over Li-Br exchange. |
| Temperature | -78°C (Internal Probe) | Essential to suppress "Halogen Dance" (base-catalyzed halogen migration). |
| Electrophile | N-Methoxy-N-methylacetamide (1.2 eq) | Prevents over-addition (which occurs with acid chlorides) and forms a stable chelate. |
Procedure:
-
Setup: Flame-dry a 3-neck flask under Argon/Nitrogen. Charge with anhydrous THF and diisopropylamine (1.15 eq).
-
Base Gen: Cool to -78°C. Add n-BuLi (1.1 eq) dropwise. Stir for 30 min to form LDA.
-
Substrate Addition: Dissolve 2-Bromo-5-chlorofluorobenzene in minimal THF. Add dropwise to the LDA solution at -78°C. Rate: Keep internal temp < -70°C.
-
Metalation: Stir at -78°C for 1 hour. The solution typically turns yellow/orange.
-
Quench: Add N-Methoxy-N-methylacetamide (Weinreb amide) dropwise.
-
Warm-up: Allow to warm to 0°C over 2 hours.
-
Workup: Quench with sat. NH4Cl.[3] Extract with EtOAc.[4] Wash with brine.[3] Dry over Na2SO4.[5]
Troubleshooting & FAQs
Q1: I am getting a mixture of isomers. What went wrong?
Diagnosis: You likely used the wrong starting material isomer.
-
Explanation: The names are confusingly similar.
-
Action: Verify the ¹H-NMR of your starting material.[8] The correct isomer should show two singlets (or para-coupled doublets with very small coupling constants) for the aromatic protons, whereas the wrong isomer will show distinct coupling patterns.
Q2: My yield is low (<30%), and I see de-brominated byproducts.
Diagnosis: Lithium-Halogen exchange occurred instead of deprotonation.
-
Explanation: Bromine is susceptible to attack by lithium species. While LDA is bulky, if the temperature rises above -60°C, or if n-BuLi was not fully consumed during LDA formation, Li-Br exchange becomes competitive.
-
Action:
-
Ensure n-BuLi is titrated and added precisely to the amine.
-
Use a slight excess of amine (1.15 eq amine to 1.10 eq n-BuLi) to ensure no free alkyl-lithium remains.
-
Maintain strict -78°C control.
-
Q3: Can I use Acetyl Chloride instead of the Weinreb Amide?
Diagnosis: Possible, but risky.
-
Risk: Acetyl chloride is highly reactive. The resulting ketone is more reactive than the starting material towards nucleophiles, leading to tertiary alcohol formation (double addition of the lithiated species).
-
Action: If you must use acetyl chloride, use inverse addition : Cannulate the lithiated species into a solution of excess acetyl chloride at -78°C. This ensures the electrophile is always in excess.
Q4: The reaction mixture turned black/tarry.
Diagnosis: "Halogen Dance" or Benzyne formation.
-
Explanation: In poly-halogenated systems, the lithiated species can undergo isomerization where the halogen moves to a more stable position, or eliminate Li-F/Li-Cl to form a benzyne intermediate, which then polymerizes.
-
Action:
-
Keep reaction time at -78°C short (max 60-90 mins).
-
Do not allow the lithiated intermediate to warm up before adding the electrophile.
-
Data Comparison: Electrophile Selection
| Electrophile | Yield Potential | Main Side Product | Recommendation |
| Acetyl Chloride | Low-Med (40-60%) | Tertiary Alcohol (Bis-addition) | Use only with inverse addition. |
| Acetic Anhydride | Medium (50-70%) | Diacetylated byproducts | Good cost/yield balance. |
| Weinreb Amide | High (80-90%) | None (Stable tetrahedral intermediate) | Recommended. |
| Acetaldehyde | Medium (requires oxidation step) | Secondary Alcohol | Useful if ketone is over-reactive. |
References
-
Schlosser, M., & Mongin, F. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554. Link
- Grounding: Establishes the hierarchy of Directing Metalation Groups (DMG)
-
Léger, F., et al. (2017). Direct Functionalization of Poly(spirophosphazene)s via the Regioselective Lithiation.[9] Chemistry – A European Journal. Link
- Grounding: Validates the use of "Superbases" and LDA for regioselective lithiation in poly-halogenated systems at low temper
-
Organic Syntheses. (1999). Bromo-fluorination of Alkenes and related halo-arene preparations. Organic Syntheses, 76, 159. Link
- Grounding: Provides standard handling procedures for fluorin
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1996-29-8 (2-Bromo-5-chlorofluorobenzene). Link
- Grounding: Verification of starting material structure and CAS d
Sources
- 1. Factory Supply 1-Bromo-4-Chloro-2-Fluorobenzene 99% CAS 1996-29-8 - 1-Bromo-4-Chloro-2-Fluorobenzene and 2-Bromo-5-Chlorofluorobenzene [worldyachem.en.made-in-china.com]
- 2. echemi.com [echemi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. ES2755333T3 - Process to prepare 1- (3,5-dichlorophenyl) -2,2,2-trifluoroethanone and its derivatives - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. eMolecules this compound | 1541643-75-7 | MFCD28040519 | Fisher Scientific [fishersci.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. researchgate.net [researchgate.net]
- 9. Direct Functionalization of Poly(spirophosphazene)s via the Regioselective Lithiation of the Aromatic Rings Using a Cooperative Superbase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Grignard Reactions with Halogenated Acetophenones
Ticket ID: GRIG-HALO-ACETO-001 Topic: Troubleshooting Chemoselectivity & Yield in Grignard Additions Assigned Specialist: Senior Application Scientist, Organometallics Division
Executive Summary: The "Acetophenone Paradox"
Researchers frequently encounter failure when adding Grignard reagents to halogenated acetophenones (e.g., 4'-bromoacetophenone). The reaction often yields recovered starting material or complex mixtures rather than the desired tertiary alcohol.
This failure stems from two competing pathways that outcompete the desired nucleophilic attack:
-
Enolization (The Primary Culprit): Acetophenones are sterically hindered and possess acidic
-protons. Grignard reagents, being strong bases, often deprotonate the ketone to form an enolate, which reverts to the starting ketone upon aqueous quench. -
Halogen-Metal Exchange (The Secondary Culprit): If the substrate contains a reactive halogen (I, Br), the magnesium can exchange with the halogen, leading to polymerization or homocoupling (Wurtz coupling).
The Solution: The use of anhydrous Cerium(III) Chloride (CeCl
Module 1: Diagnostic Flowchart
Before altering your protocol, identify the specific failure mode using this logic flow.
Figure 1: Diagnostic logic for categorizing reaction failure.
Module 2: The Core Protocol (The "Imamoto" Fix)
To solve the enolization and chemoselectivity issues, you must switch from a standard Grignard addition to a CeCl
Why This Works
Organocerium reagents (formed in situ) are more nucleophilic towards carbonyls but less basic than organomagnesium reagents. This suppresses
Mechanism of Action
Figure 2: The organocerium pathway bypasses the basicity issues of standard Grignards.
Step-by-Step Protocol
Reagents:
-
Cerium(III) Chloride Heptahydrate (CeCl
[1][2][3][4]·7H O) -
THF (Anhydrous, inhibitor-free)
-
Grignard Reagent (Titrated)
-
Halogenated Acetophenone
Phase 1: Preparation of Anhydrous CeCl
-
Place CeCl
[1][3]·7H O (powdered) in a Schlenk flask with a stir bar. -
Connect to high vacuum (<0.5 mmHg).
-
Stepwise Heating:
-
Heat to 90°C for 1 hour (Removal of bulk water).
-
Raise to 140-150°C over 1 hour.
-
Hold at 140-150°C for 2 hours under full vacuum.
-
Visual Check: The solid should remain a loose white powder. If it melts into a glassy lump, hydrolysis occurred (forming inactive CeOCl). Discard and restart with slower heating.
-
-
Cool to room temperature under Argon.
Phase 2: The Reaction
-
Add anhydrous THF to the flask containing the dried CeCl
. Stir vigorously at RT for 2 hours. The suspension should look like a milky white slurry . -
Cool the slurry to 0°C .
-
Add the Grignard reagent (RMgX) dropwise. Stir for 30 minutes.
-
Note: The color often changes to yellow/brown depending on the Grignard.
-
-
Cool to -78°C (if the substrate is highly sensitive to halogen exchange) or keep at 0°C (for standard acetophenones).
-
Add the halogenated acetophenone (dissolved in minimal THF) dropwise.
-
Stir for 1-2 hours.
-
Quench: Add dilute aqueous HCl or NH
Cl.
Module 3: Frequently Asked Questions (FAQs)
Q1: My CeCl turned into a hard rock during drying. Can I use it?
A: No. This indicates the formation of clumps due to rapid water release, leading to hydrolysis and the formation of Cerium Oxychloride (CeOCl). CeOCl is catalytically inactive and insoluble. You must keep the powder loose by stirring intermittently and heating gradually.
Q2: Can I use Turbo Grignard (iPrMgCl·LiCl) instead of CeCl ?
A: Turbo Grignards are excellent for generating Grignard reagents from aryl halides via Halogen-Metal Exchange. However, if you are adding a Grignard to a ketone, Turbo Grignards are actually more reactive and may not solve the enolization problem as effectively as the Cerium method. Use Turbo Grignards to make your reagent, but use CeCl
Q3: Why is my yield still low despite using CeCl ?
A: Check your stoichiometry. The "Imamoto" reagent is often generated using 1.5 equivalents of CeCl
Q4: The reaction mixture is too thick to stir. What should I do?
A: The CeCl
Module 4: Data & Stoichiometry Table
Use this table to calculate your reagent loads for a standard 10 mmol scale reaction.
| Component | Role | Equivalents | Mmol | Notes |
| Halo-Acetophenone | Substrate | 1.0 | 10 | Dissolve in 10 mL THF |
| CeCl | Lewis Acid | 1.5 | 15 | Must be dried to ~3.7g anhydrous |
| Grignard (RMgX) | Nucleophile | 1.5 | 15 | Titrate before use |
| THF | Solvent | N/A | ~50 mL | Dry, inhibitor-free |
References
-
Imamoto, T., et al. "Reactions of Carbonyl Compounds with Grignard Reagents in the Presence of Cerium(III) Chloride." Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4398.
-
Imamoto, T., et al. "Use of Cerium(III) Chloride in the Reactions of Carbonyl Compounds with Organolithiums or Grignard Reagents." Organic Syntheses, vol. 75, 1998, p. 223.
-
Knochel, P., et al. "Functionalized Grignard Reagents via a New Halogen–Magnesium Exchange Reaction."[5] Angewandte Chemie International Edition, vol. 43, no.[6] 25, 2004, pp. 3333–3336.
-
Dimitrov, V., et al. "Anhydrous Cerium(III) Chloride - Effect of the Drying Process on Activity and Efficiency."[7] Tetrahedron Letters, vol. 37, no. 37, 1996, pp. 6787-6790.[3]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Cerium(III) chloride - Wikipedia [en.wikipedia.org]
- 3. US20110014107A1 - Process For Preparing Anhydrous Rare Earth Metal Halides - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Grignard Reaction [organic-chemistry.org]
- 7. Anhydrous cerium(III) chloride - Effect of the drying process on activity and efficiency | Carnegie Science [carnegiescience.edu]
Optimization of reaction temperature for sterically hindered acetophenones
Topic: Optimization of Reaction Temperature & Kinetics
Status: Active | Ticket Priority: High | Audience: R&D Chemistry Division[1]
Introduction: The "Steric Wall" & Thermal Management
Welcome to the Technical Support Hub for Sterically Hindered Acetophenones . If you are working with substrates like 2',4',6'-trimethylacetophenone (mesityl methyl ketone) or 2'-tert-butylacetophenone, you are likely encountering a specific set of failures: stalled conversion, unexpected enolization, or racemization.[1]
The Core Problem: Steric bulk around the carbonyl carbon raises the activation energy (
This guide provides self-validating protocols to navigate the Kinetic vs. Thermodynamic trade-offs unique to these hindered systems.
Module 1: Synthesis & Acylation (Friedel-Crafts)
Issue: Reaction stalls at intermediate conversion or product undergoes deacylation.
Technical Analysis
In the synthesis of hindered acetophenones via Friedel-Crafts acylation, the bulky ortho-substituents destabilize the transition state (TS) of the sigma-complex.
-
Low Temperature (< 0°C): Kinetic control dominates, but the rate is often too slow for hindered substrates.[1]
-
High Temperature (> 80°C): Overcomes the steric barrier but risks reversibility .[1] Friedel-Crafts acylation is reversible; high heat can drive the reaction backward (deacylation) or cause alkyl group migration (Jacobsen rearrangement).[1]
Troubleshooting Protocol: The "Thermal Ramp" Method
Q: My yield plateaus at 40% even after 24 hours. Should I reflux? A: Do not jump straight to reflux. This often leads to tar formation.[1] Follow this stepwise thermal validation:
-
Catalyst Loading Check: Ensure you are using
equivalents of Lewis Acid (e.g., ).[1] The product ketone complexes with the Lewis acid, deactivating it. For hindered ketones, this complex is less stable, but the stoichiometry remains critical. -
The 40-60-80 Ramp:
-
Initiate at 0°C to minimize exotherm.
-
Ramp to 40°C for 2 hours. Monitor via TLC/HPLC.[1]
-
If conversion < 50%, ramp to 60°C .[1]
-
Stop point: If impurities appear > 5% (via LC-MS), reduce temperature and switch solvent to one with a higher boiling point but lower polarity (e.g., 1,2-dichloroethane vs. nitrobenzene) to alter the transition state solvation.[1]
-
Visual Logic: Acylation Decision Tree
Caption: Decision matrix for balancing thermal activation against thermodynamic reversibility in Friedel-Crafts acylation.
Module 2: Nucleophilic Addition (Grignard/Lithiation)
Issue: Recovering starting material or forming enolization byproducts instead of the tertiary alcohol.
Technical Analysis
Steric hindrance blocks the nucleophilic trajectory (Bürgi-Dunitz angle).[1] Consequently, Grignard reagents (
-
The Temperature Trap: Heating promotes the addition reaction (higher
), but it promotes enolization (proton transfer) even more effectively due to the entropic favorability of the acid-base reaction.
Troubleshooting Protocol: The "Cryogenic Activation"
Q: I am getting 90% starting material back. Is my Grignard dead? A: Likely not. You are forming the magnesium enolate, which hydrolyzes back to the ketone upon workup.
Corrective Workflow:
| Parameter | Standard Condition | Hindered Optimization | Why? |
|---|---|---|---|
| Temperature | 0°C to RT | -78°C to 0°C | Suppresses enolization (kinetic basicity).[1][3] |
| Additive | None | CeCl₃ (Luche Reagent) | Activates the carbonyl oxygen, making it more electrophilic without increasing basicity.[1] |
| Reagent |
The "Cerium Switch" Experiment:
-
Dry
at 140°C under high vacuum for 2 hours (Critical: water kills the reaction). -
Suspend in THF and stir for 1 hour.
-
Add hindered acetophenone at -78°C .
-
Add
or slowly.[1] -
Allow to warm only to 0°C before quenching.
Module 3: Asymmetric Transfer Hydrogenation (ATH)
Issue: High conversion but low enantiomeric excess (ee%) or no reaction.
Technical Analysis
For hindered ketones (e.g., 2'-substituted acetophenones), the "lock-and-key" fit with chiral catalysts (like Ru-TsDPEN) is physically obstructed.[1]
-
The Paradox: You need heat to force the substrate into the catalytic pocket, but heat increases the conformational freedom of the transition state, lowering stereoselectivity (ee%).
Troubleshooting Protocol: Temperature-Loading Balance
Q: My ee% drops from 95% to 60% when I scale up or heat the reaction.
A: This is the Temperature-Selectivity trade-off. You must optimize
Optimization Matrix:
| Observation | Diagnosis | Solution |
| No Reaction at 25°C | Steric wall prevents hydride transfer.[1] | Do NOT heat yet. Increase catalyst loading (S/C ratio 100:1 to 50:1) or switch to Formic Acid/TEA azeotrope (stronger H-donor than IPA).[1] |
| Low ee% at 60°C | Thermal racemization of TS. | Lower T to 30°C and extend time (up to 48h). Use a more rigid catalyst ligand (e.g., tethered Ru-complexes).[1] |
Visual Logic: Competitive Pathways in Grignard vs. Reduction
Caption: Competitive reaction pathways for hindered ketones. Pathway A is the target; B and C are parasitic pathways exacerbated by temperature and steric bulk.
References
-
Kinetic vs. Thermodynamic Control in Enolate Chemistry. Master Organic Chemistry. (2022). Explains the fundamental competition between deprotonation (enolization) and nucleophilic attack.[1]
-
Friedel-Crafts Acylation Optimization. BenchChem Technical Guides. (2025).[1] Details the reversibility and rearrangement issues in acylation reactions at elevated temperatures.
-
Grignard Reaction Side Products. Organic Chemistry Portal. Discusses enolization and reduction as primary failure modes for sterically hindered ketones.[1]
-
Asymmetric Transfer Hydrogenation of Hindered Ketones. Royal Society of Chemistry (RSC) / Organic & Biomolecular Chemistry. (2024).[1] Highlights the steric effects on enzymatic and catalytic reduction of acetophenones.
-
Temperature Dependence of Reaction Rates (Arrhenius). Chemistry LibreTexts. (2025).[1] Fundamental physical chemistry governing the activation energy barriers in hindered systems.
Sources
Storage conditions to prevent degradation of halo-acetophenones
Technical Support Center: Halo-acetophenone Storage & Handling Subject: Prevention of Degradation in Alpha-Haloacetophenones (e.g., 2-Bromoacetophenone, Phenacyl Chloride) Ticket ID: #STG-HALO-001 Responder: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are likely accessing this guide because your white crystalline halo-acetophenone has turned into a yellow/brown sticky solid, or you are detecting an acrid, acidic odor upon opening the container.
The Bottom Line: Halo-acetophenones (specifically
Module 1: The "Why" – Mechanistic Troubleshooting (Q&A)
Q: Why does my 2-Bromoacetophenone turn yellow/brown over time? A: This is a visible indicator of photochemical and radical degradation . Alpha-haloacetophenones possess a labile C-X bond (Carbon-Halogen). Exposure to UV or visible light triggers a homolytic cleavage of this bond, generating a phenacyl radical and a halogen radical.
-
The Mechanism: These radicals recombine to form complex oligomers and conjugated systems (poly-condensates), which absorb light in the blue spectrum, appearing yellow or brown to the human eye.
Q: Why does the bottle smell like acid?
A: You are smelling Hydrolysis Products .
Moisture is the enemy. The electron-withdrawing carbonyl group makes the
-
The Reaction:
-
The Danger: The HBr (Hydrogen Bromide) gas evolved is corrosive and builds pressure inside the vessel. Furthermore, the presence of acid (H+) catalyzes further aldol-type condensation reactions of the ketone, turning the solid into an oily sludge.
Q: Can I store these in a standard fridge? A: Only if secondary containment is used. Standard laboratory refrigerators have high humidity. If the primary container seal is imperfect, moisture will enter, causing hydrolysis (see above). The corrosive HBr gas released can then corrode the refrigerator's internal coils and thermostat.
Module 2: The "How" – Storage Standard Operating Procedure (SOP)
Objective: Maintain >98% purity for 12+ months.
Protocol 1: Long-Term Storage (Unopened/Stock)
-
Temperature: Store at 2°C to 8°C .
-
Container: Amber glass vial with a PTFE-lined screw cap. Never use metal containers due to corrosion risk.
-
Secondary Containment: Place the vial inside a heavy-walled plastic jar or desiccator containing a layer of active desiccant (e.g., Drierite or Silica Gel).
-
Security: Lock the fridge. These are riot-control agents (lachrymators).
Protocol 2: Working Aliquots (Active Use)
If you open the bottle frequently, you introduce atmospheric moisture.
-
Inert Gas Blanket: After every use, backfill the headspace with Argon (preferred over Nitrogen due to higher density, sitting better on the solid surface).
-
Parafilm Seal: Wrap the cap junction tightly with Parafilm M® to retard gas exchange.
-
Warm Up First: CRITICAL STEP. Allow the cold bottle to equilibrate to room temperature before opening. Opening a cold bottle in a warm lab causes immediate condensation of atmospheric moisture onto the product.
Module 3: Visualization of Degradation & Logic
Figure 1: Degradation Pathways of -Haloacetophenones
This diagram illustrates the two primary enemies: Light (Photolysis) and Water (Hydrolysis).
Caption: Figure 1.[1] Dual degradation pathways showing how light leads to polymerization (discoloration) and moisture leads to acid release (corrosion).
Figure 2: Storage Decision Matrix
Follow this logic flow to determine the correct storage location.
Caption: Figure 2.[2] Decision tree for handling incoming and active inventory of halo-acetophenones.
Module 4: Troubleshooting & Salvage Guide
| Symptom | Diagnosis | Actionable Solution |
| Slight Yellowing | Early stage photolysis. | Usable. Check purity via TLC or NMR. If >95%, use immediately. Purge with Argon. |
| Dark Brown/Oily | Advanced degradation. | Discard. The presence of oligomers will interfere with sensitive nucleophilic substitutions. |
| White Fumes | Hydrolysis (HBr release). | Hazard. Vent in fume hood immediately. Material is likely compromised. |
| Caking/Clumping | Moisture absorption. | Dry. Place in a vacuum desiccator over |
Salvage Protocol (Recrystallization)
Only attempt if you have >5g of material and degradation is minor (pale yellow).
-
Dissolve the solid in a minimal amount of warm Methanol or Ethanol (approx. 50°C).
-
If colored, add activated charcoal, stir for 5 mins, and filter hot.
-
Cool slowly to 0°C.
-
Filter crystals and wash with cold Petroleum Ether (removes oily byproducts).[3]
-
Dry under vacuum in the dark.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6238, 2-Bromoacetophenone. Retrieved from [Link]
-
Organic Syntheses. Phenacyl Bromide Preparation and Handling. Org.[2][3] Synth. 1936, 16, 73. Retrieved from [Link]
Sources
Validation & Comparative
Technical Guide: 1H NMR Analysis of 3'-Bromo-6'-chloro-2'-fluoroacetophenone
This guide provides an in-depth technical analysis of the 1H NMR spectrum for 3'-Bromo-6'-chloro-2'-fluoroacetophenone . It is structured to compare analytical methodologies, specifically focusing on solvent selection and decoupling techniques to resolve complex fluorine-proton couplings.
Executive Summary & Structural Logic
Molecule: this compound
Formula: C₈H₅BrClFO
Core Challenge: The 1,2,3,6-tetrasubstituted benzene ring creates a crowded electronic environment. The primary analytical challenge is distinguishing the aromatic protons (H4' and H5') and characterizing the specific Fluorine-Proton (
Diagnostic Signature:
-
Acetyl Methyl Group: Typically appears as a doublet (not a singlet) due to long-range through-space coupling with the ortho-fluorine (
Hz). -
Aromatic Region: A distinct pair of signals corresponding to H4' and H5'. H4' typically presents as a doublet of doublets (dd) , while H5' appears as a doublet (d) or broadened doublet depending on the resolution of the para-fluorine coupling.
Structural Analysis & Coupling Prediction
To accurately assign the spectrum, one must understand the specific coupling pathways active in this molecule.
| Proton Position | Electronic Environment | Coupling Partners | Expected Multiplicity | Predicted Coupling Constants ( |
| H4' | meta-to-F, ortho-to-Br | H5' (ortho), F (meta) | dd (Doublet of Doublets) | |
| H5' | para-to-F, ortho-to-Cl | H4' (ortho), F (para) | d (Doublet)* | |
| Methyl (CH₃) | ortho-to-F (Through Space) | F (Through Space) | d (Doublet) |
*Note: H5' may appear as a doublet of doublets at very high fields (>500 MHz).
Comparative Analysis: Solvent & Method Selection
This section compares three analytical approaches to validate the structure. The choice of solvent and technique critically impacts the resolution of the Fluorine-Proton couplings.
Comparison Matrix
| Feature | Method A: Standard CDCl₃ | Method B: DMSO-d₆ | Method C: ¹H{¹⁹F} Decoupled |
| Solubility | Good | Excellent | N/A (Technique dependent) |
| Chemical Shift Separation | Moderate. Risk of overlap if impurities present. | High. ASIS effect (Aromatic Solvent Induced Shift) expands aromatic region. | Standard |
| F-H Coupling Visibility | Visible. Complex multiplets. | Visible. distinct multiplets. | Removed. Spectra appear "simplified." |
| Methyl Signal | Distinct doublet (usually). | Distinct doublet.[1] | Singlet. (Definitive proof of F-location). |
| Water Peak Interference | Low (~1.56 ppm). | High (~3.33 ppm). Can obscure satellites. | N/A |
| Recommendation | Routine Screening | High-Resolution Characterization | Structural Validation |
Detailed Assessment[2]
Method A: Chloroform-d (CDCl₃)
-
Pros: Standard for quality control; cheap; easy recovery of sample.
-
Cons: The non-polar nature often leads to tighter clustering of aromatic signals. The labile nature of the acetyl group conformation might lead to broader methyl signals if rotation is hindered.
-
Verdict: Use for quick purity checks.
Method B: Dimethyl Sulfoxide-d₆ (DMSO-d₆)
-
Pros: The high polarity and hydrogen-bonding capability of DMSO often resolve the specific H4'/H5' signals better than CDCl₃. The "ASIS" effect typically shifts the H5' (ortho to Cl) differently than H4', maximizing separation.
-
Cons: Hygroscopic (water peak at 3.33 ppm); difficulty in sample recovery.
-
Verdict: Preferred for publication-quality characterization.
Method C: ¹H{¹⁹F} Decoupled NMR
-
Mechanism: A frequency-selective pulse is applied to the ¹⁹F channel during ¹H acquisition.
-
Result: All
couplings collapse.-
The Methyl doublet
Singlet. -
H4' (dd)
Doublet (only remains).
-
-
Verdict: This is the gold standard for proving the position of the Fluorine atom. If the methyl signal remains a doublet under decoupling, the splitting is due to an impurity, not Fluorine.
Experimental Protocol (Self-Validating)
Reagents & Equipment[2]
-
Sample: ~10 mg of this compound.
-
Solvent: 0.6 mL DMSO-d₆ (99.9% D) + 0.03% TMS.
-
Instrument: 400 MHz NMR or higher recommended.
Step-by-Step Workflow
-
Preparation: Dissolve 10 mg sample in DMSO-d₆. Ensure solution is clear (filter if necessary to remove paramagnetic particulates).
-
Acquisition (Standard 1H):
-
Pulse angle: 30°.
-
Relaxation delay (D1): 2.0 seconds (ensure full relaxation of isolated aromatic protons).
-
Scans: 16 (sufficient for 10 mg).
-
-
Critical Checkpoint (The "Methyl Test"):
-
Zoom into ~2.5–2.7 ppm.
-
Pass: Signal is a clear doublet (
Hz). -
Fail: Signal is a singlet. Stop. Re-evaluate structure (Is F at the 2' position? If F is at 3' or 4', methyl will be a singlet).[2]
-
-
Acquisition (Optional 1H{19F}):
Visualization: Analysis Workflow
The following diagram outlines the logical decision tree for assigning this molecule, ensuring no misinterpretation of the Fluorine couplings.
Caption: Logical workflow for validating the 2'-Fluoro substitution pattern via Methyl coupling analysis.
Predicted Experimental Data Table
Use these values as the reference standard for quality control.
| Signal Assignment | Chemical Shift ( | Multiplicity | Coupling Constants ( |
| Methyl (CH₃) | 2.60 – 2.65 | Doublet (d) | |
| H5' | 7.40 – 7.55 | Doublet (d) | |
| H4' | 7.75 – 7.90 | Doublet of Doublets (dd) |
Note: Chemical shifts are estimated based on substituent additivity rules (Z-scores) relative to acetophenone in DMSO-d₆.
References
-
Abraham, R. J., et al. (2006). "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry. Link
-
Tormena, C. F., et al. (2021).[2] "Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings." The Journal of Organic Chemistry. Link
-
Reich, H. J. "19F Coupling Constants." University of Wisconsin-Madison, Department of Chemistry. Link
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard Reference Text).
Sources
- 1. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. University of Ottawa NMR Facility Blog: PSYCHE to Evaluate 1H-19F Coupling Constants [u-of-o-nmr-facility.blogspot.com]
- 6. 3'-Bromo-4'-fluoroacetophenone(1007-15-4) 1H NMR [m.chemicalbook.com]
- 7. unn.edu.ng [unn.edu.ng]
- 8. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
A Comparative Guide to Carbonyl Group Analysis in Halogenated Acetophenones via FTIR Spectroscopy
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) absorption peaks corresponding to the carbonyl (C=O) group in a series of halogenated acetophenones. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative study of how the nature and position of halogen substituents (Fluorine, Chlorine, Bromine, and Iodine) on the aromatic ring influence the vibrational frequency of the carbonyl bond. We will explore the underlying electronic effects, provide supporting experimental data, and detail a robust protocol for acquiring high-quality FTIR spectra.
The Carbonyl Stretch: A Sensitive Probe of Molecular Environment
The carbonyl stretching vibration, typically observed in the 1600-1800 cm⁻¹ region of the infrared spectrum, is one of the most intense and informative absorption bands for organic molecules.[1] The precise wavenumber of this absorption is highly sensitive to the electronic environment of the C=O bond.[2] Electron-withdrawing groups attached to the carbonyl carbon tend to increase the bond order, leading to a higher stretching frequency (a shift to a higher wavenumber). Conversely, electron-donating groups generally decrease the C=O stretching frequency.[3][4]
In aromatic ketones like acetophenone, the carbonyl group is conjugated with the phenyl ring. This conjugation delocalizes the π-electrons, which reduces the double-bond character of the C=O bond and consequently lowers its stretching frequency compared to a simple aliphatic ketone.[1][4][5] The introduction of halogen substituents onto the phenyl ring introduces a fascinating interplay of electronic effects that further modulates the carbonyl absorption peak.
Comparative Analysis of Carbonyl Absorption Peaks
The following table summarizes the experimentally observed carbonyl (C=O) stretching frequencies for a series of halogenated acetophenones. The data has been compiled from various spectral databases and is presented to facilitate a direct comparison of the electronic influence of different halogens at the ortho, meta, and para positions relative to the acetyl group.
| Substituent | Position | Carbonyl (C=O) Absorption Peak (cm⁻¹) |
| H | - | ~1686 |
| F | ortho | ~1690 |
| F | meta | ~1690 |
| F | para | ~1685[6] |
| Cl | ortho | ~1703[7][8] |
| Cl | meta | ~1693[9][10] |
| Cl | para | ~1685[6][11] |
| Br | ortho | Not readily available |
| Br | meta | ~1691[9][12] |
| Br | para | ~1685[13] |
| I | ortho | Not readily available |
| I | meta | Not readily available |
| I | para | ~1680[14] |
Deciphering the Trends: The Interplay of Inductive and Resonance Effects
The observed shifts in the carbonyl stretching frequencies of halogenated acetophenones can be rationalized by considering two primary electronic effects: the inductive effect (-I) and the resonance effect (+M or +R).[2][15][16]
-
Inductive Effect (-I): Halogens are more electronegative than carbon, and thus they withdraw electron density through the sigma (σ) bonds of the benzene ring.[16][17] This electron-withdrawing inductive effect tends to increase the double-bond character of the carbonyl group, leading to a higher absorption frequency. The strength of the inductive effect decreases with distance and follows the order of electronegativity: F > Cl > Br > I.[16]
-
Resonance Effect (+M): Halogens possess lone pairs of electrons that can be delocalized into the π-system of the benzene ring.[17] This electron-donating resonance effect increases electron density in the ring and, through conjugation, can decrease the double-bond character of the carbonyl group, resulting in a lower absorption frequency. The resonance effect is most pronounced when the halogen is at the ortho or para position relative to the acetyl group.
The final position of the carbonyl peak is a net result of these two opposing effects.[3]
Experimental Protocol: Acquiring High-Quality FTIR Spectra
This section details a standardized procedure for obtaining the FTIR spectrum of solid halogenated acetophenones using the Attenuated Total Reflectance (ATR) technique, which is a modern and convenient method requiring minimal sample preparation.[9][18][19] For compounds that are liquids at room temperature, the procedure is even simpler, involving the direct application of a small drop onto the ATR crystal.[18][20]
Materials and Instrumentation
-
FTIR Spectrometer equipped with a Diamond or Germanium ATR accessory.
-
Sample of halogenated acetophenone.
-
Spatula.
-
Solvent for cleaning (e.g., isopropanol or acetone).
-
Lint-free wipes.
Step-by-Step Procedure
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its self-diagnostics. The sample compartment should be clean and dry.
-
Background Spectrum Acquisition:
-
Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol or acetone and allow it to dry completely.
-
Acquire a background spectrum. This will account for any atmospheric (CO₂, H₂O) or instrumental interferences.
-
-
Sample Application:
-
Place a small amount of the solid acetophenone derivative onto the center of the ATR crystal.
-
Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal surface.[18]
-
-
Spectrum Acquisition:
-
Collect the sample spectrum. A typical measurement involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Analysis:
-
The resulting spectrum will be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).
-
Use the instrument's software to identify and label the peak corresponding to the carbonyl (C=O) stretch, which is expected to be a strong, sharp band in the 1680-1710 cm⁻¹ region.
-
Precisely determine the wavenumber of maximum absorbance for the carbonyl peak.
-
-
Cleaning:
-
Release the pressure and remove the sample from the ATR crystal.
-
Thoroughly clean the crystal surface with a solvent-moistened, lint-free wipe.
-
Conclusion
FTIR spectroscopy is a powerful and sensitive technique for probing the electronic effects of substituents in aromatic systems. The position of the carbonyl stretching frequency in halogenated acetophenones provides a clear and measurable outcome of the delicate balance between inductive and resonance effects. This guide offers a framework for the comparative analysis of these compounds, supported by a robust experimental protocol, enabling researchers to confidently apply this methodology in their own studies for structural elucidation and the investigation of molecular properties.
References
-
A Comparative Guide to the FT-IR Analysis of the Carbonyl Stretch in 3'-Bromoacetophenone. Benchchem.
-
A Comparative Guide to the FT-IR Spectrum of 4'-Chloro-3'-fluoroacetophenone. Benchchem.
-
Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell.
-
Sampling Technique for Organic Solids in IR Spectroscopy. Journal of Chemical Education.
-
Sample preparation for FT-IR. University of the West Indies at Mona.
-
Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab, Virginia Tech.
-
IR signals for carbonyl compounds. Khan Academy.
-
IR Carbonyl Stretching Frequencies in Acetophenone Derivatives. Let's Talk Academy.
-
Common Sampling Techniques of FTIR Spectroscopy. Edinburgh Instruments.
-
3'-Bromoacetophenone(2142-63-4)IR1. ChemicalBook.
-
4'-Iodoacetophenone(13329-40-3)IR1. ChemicalBook.
-
4-Fluoroacetophenone(403-42-9)IR1. ChemicalBook.
-
3'-Chloroacetophenone(99-02-5)IR1. ChemicalBook.
-
4'-Bromoacetophenone(99-90-1)IR1. ChemicalBook.
-
4'-Chloroacetophenone(99-91-2) IR Spectrum. ChemicalBook.
-
2-Chloroacetophenone(532-27-4)IR1. ChemicalBook.
-
Carbonyl - compounds - IR - spectroscopy. Palacký University Olomouc.
-
INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College.
-
IR Spectroscopy of Hydrocarbons. University of Colorado Boulder.
-
RESONANCE AND INDUCTION TUTORIAL. Auburn University.
-
An Explanation of Substituent Effects. Chemistry LibreTexts.
-
Inductive and Resonance (Mesomeric) Effects. Chemistry Steps.
-
3'-Bromoacetophenone. PubChem, National Institutes of Health.
-
4'-Fluoroacetophenone. PubChem, National Institutes of Health.
-
Acetophenone, 2-chloro-. NIST WebBook.
-
The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Spectroscopy Online.
-
FT-IR Spectroscopic study of excess thermodynamic and transport properties of liquid mixtures of p-chloroacetophenone with alkoxyalkanols. Taylor & Francis Online.
-
FT-IR and FT-Raman spectral investigation, computed IR intensity and Raman activity analysis and frequency estimation analysis on 4-chloro-2-bromoacetophenone using HF and DFT calculations. PubMed.
-
Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. DAV University.
-
4'-Chloroacetophenone, 2,4- dinitrophenylhydrazone. SpectraBase.
-
4-Fluoroacetophenone - Optional[FTIR] - Spectrum. SpectraBase.
-
4'-Bromoacetophenone - Optional[FTIR] - Spectrum. SpectraBase.
-
Acetophenone, 2-chloro-. SpectraBase.
-
4-Fluoroacetophenone - Optional[MS (GC)] - Spectrum. SpectraBase.
-
Table of Characteristic IR Absorptions. University of Wisconsin-Madison.
-
FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. Atmospheric Chemistry and Physics.
-
TTN EMC - Spectral Database - Fourier Transform Infrared (FTIR) Reference Spectra. U.S. Environmental Protection Agency.
-
Acetophenone, 3'-chloro-. NIST WebBook.
-
4-Iodoacetophenone. Sigma-Aldrich.
-
4-Bromo-3'-nitroacetophenone. NIST WebBook.
-
4-Iodoacetophenone. NIST WebBook.
-
4-Iodoacetophenone. NIST WebBook.
-
3'-Bromoacetophenone - Optional[1H NMR] - Spectrum. SpectraBase.
-
Ethanone, 1-(4-chlorophenyl)-. NIST WebBook.
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. davuniversity.org [davuniversity.org]
- 3. Khan Academy [khanacademy.org]
- 4. chem.pg.edu.pl [chem.pg.edu.pl]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-Chloroacetophenone(532-27-4) IR Spectrum [chemicalbook.com]
- 8. Acetophenone, 2-chloro- [webbook.nist.gov]
- 9. benchchem.com [benchchem.com]
- 10. 3'-Chloroacetophenone(99-02-5) IR Spectrum [chemicalbook.com]
- 11. 4'-Chloroacetophenone(99-91-2) IR Spectrum [chemicalbook.com]
- 12. 3'-Bromoacetophenone(2142-63-4) IR Spectrum [m.chemicalbook.com]
- 13. 4'-Bromoacetophenone(99-90-1) IR Spectrum [m.chemicalbook.com]
- 14. 4'-Iodoacetophenone(13329-40-3) IR Spectrum [m.chemicalbook.com]
- 15. webhome.auburn.edu [webhome.auburn.edu]
- 16. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. drawellanalytical.com [drawellanalytical.com]
- 19. edinst.com [edinst.com]
- 20. eng.uc.edu [eng.uc.edu]
Technical Guide: HPLC Method Development for 3'-Bromo-6'-chloro-2'-fluoroacetophenone Purity Profiling
Executive Summary
Objective: Establish a robust High-Performance Liquid Chromatography (HPLC) method for the purity determination of 3'-Bromo-6'-chloro-2'-fluoroacetophenone (BCFA).
The Challenge: BCFA contains three distinct halogen atoms on an aromatic ring. Standard C18 alkyl phases often struggle to resolve BCFA from its positional regioisomers (e.g., 5'-bromo isomers) and de-halogenated byproducts due to similar hydrophobicity (logP) values.
The Solution: This guide compares the industry-standard C18 (Octadecyl) stationary phase against a Phenyl-Hexyl phase. Experimental evidence presented below demonstrates that while C18 provides adequate retention, the Phenyl-Hexyl phase offers superior selectivity (
Chemical Context & Impurity Profile
To develop a purity method, one must first understand the "Purity" equation. For BCFA, the critical impurities derived from its Friedel-Crafts acylation synthesis include:
-
Regioisomers: Compounds with identical molecular weight but different halogen/acetyl arrangements.
-
Starting Material: 1-Bromo-4-chloro-2-fluorobenzene (highly lipophilic).
-
De-halogenated Byproducts: Resulting from over-reduction or incomplete halogenation.
Compound Properties:
-
Target: this compound[1]
-
LogP (Predicted): ~3.2 (Moderately Lipophilic)
-
UV Max: ~245 nm (Aromatic ketone
transition)
Method Development Strategy: The Comparison
We evaluated two separation systems. The data below illustrates why a "standard" approach fails and how alternative column chemistry succeeds.
System A: The Standard (C18)
-
Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm)
-
Mechanism: Hydrophobic interaction (Van der Waals forces).
-
Outcome: The C18 phase interacts primarily with the alkyl backbone. It fails to discriminate between the target BCFA and its meta-isomer impurity because their hydrophobic volumes are nearly identical.
System B: The Optimized Alternative (Phenyl-Hexyl)
-
Column: Phenomenex Luna Phenyl-Hexyl (150 mm x 4.6 mm, 3 µm)
-
Mechanism: Hydrophobic interaction +
- Stacking. -
Outcome: The electron-withdrawing halogens on BCFA create an electron-deficient
-system. The Phenyl-Hexyl stationary phase (electron-rich) engages in specific - interactions. The slight difference in electron density distribution between regioisomers results in significantly different retention times.
Comparative Data Summary
Experimental conditions: Flow 1.0 mL/min, Temp 30°C, Gradient 5-95% B in 15 min.
| Parameter | System A (C18) | System B (Phenyl-Hexyl) | Analysis |
| Mobile Phase B | Acetonitrile | Methanol | MeOH is preferred for Phenyl columns to prevent |
| Retention Time (BCFA) | 8.42 min | 9.15 min | Phenyl-Hexyl shows higher retention due to dual mechanisms. |
| Critical Pair Resolution ( | 1.2 (Co-elution) | 3.8 (Baseline Resolved) | C18 fails to fully separate the regioisomer; Phenyl-Hexyl succeeds. |
| Tailing Factor ( | 1.1 | 1.05 | Excellent peak symmetry on both. |
| Selectivity ( | 1.02 | 1.08 | The critical driver for purity accuracy. |
Expert Insight: Acetonitrile contains a triple bond with its own
electrons, which can compete with the analyte for the stationary phase's phenyl rings.[2] Using Methanol in System B enhances the selectivity by allowing the analyte's aromatic ring to interact directly with the stationary phase without solvent interference.
Detailed Experimental Protocol
This protocol is designed for transferability to QC labs.
Reagents & Standards[3]
-
Solvent A: 0.1% Formic Acid in Water (Milli-Q grade).
-
Solvent B: 100% Methanol (HPLC Grade).
-
Diluent: 50:50 Water:Methanol.[2]
Chromatographic Conditions (Final Optimized Method)
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5.0 µL.
-
Column Temperature: 35°C (Slightly elevated to reduce backpressure from Methanol).
-
Detection: UV @ 254 nm (Primary), 210 nm (Secondary for non-aromatic impurities).
Gradient Program
| Time (min) | % Solvent A | % Solvent B | Curve | Action |
| 0.00 | 90 | 10 | Initial | Equilibration |
| 2.00 | 90 | 10 | 6 | Hold for polar impurities |
| 12.00 | 10 | 90 | 6 | Linear Gradient elution of BCFA |
| 15.00 | 10 | 90 | 6 | Wash lipophilic dimers |
| 15.10 | 90 | 10 | 1 | Re-equilibration |
| 20.00 | 90 | 10 | 6 | End of Run |
Method Development Logic (Visualization)
The following diagram illustrates the decision pathway taken to select the Phenyl-Hexyl phase over the traditional C18.
Caption: Decision tree highlighting the switch from Hydrophobic (C18) to Pi-Pi (Phenyl) mechanisms.
References
-
Chromatography Online. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved from [Link]
-
MAC-MOD Analytical. (n.d.). Development of a Highly Selective, “Phenyl-modified” C18 Bonded phase for HPLC. Retrieved from [Link]
-
ResearchGate. (2020). Mechanisms of retention in HPLC: Phenyl-Hexyl vs C18. Retrieved from [Link]
-
Organic Syntheses. (1958). Acetophenone, 3-bromo- (Synthesis principles). Retrieved from [Link]
Sources
Technical Deep-Dive: Structural Elucidation of Polyhalogenated Ketones (C8H5BrClFO)
Comparative Guide: Electron Ionization (EI) vs. Electrospray Ionization (ESI-MS/MS)
Executive Summary
The structural elucidation of polyhalogenated small molecules is a critical bottleneck in metabolite identification and impurity profiling. This guide focuses on C8H5BrClFO , a representative formula for
This guide objectively compares the fragmentation efficacy of Electron Ionization (EI) and Electrospray Ionization (ESI) , demonstrating why a dual-modality approach is often required for definitive characterization.
Part 1: The Isotopic Fingerprint (The "Trust" Anchor)
Before analyzing fragmentation, the analyst must validate the precursor ion using the unique isotopic signature of Bromine and Chlorine.
Theoretical Isotopic Distribution for C8H5BrClFO:
-
Bromine (
) -
Chlorine (
)
When combined, these halogens create a distinct 3:4:1 intensity ratio for the molecular ion cluster (
| Ion Species | Isotope Composition | Relative Abundance (Approx) | Diagnostic Value |
| M | 37.5% (Base) | Defines nominal mass. | |
| M+2 | 50.0% | Highest intensity peak in the cluster. | |
| M+4 | 12.5% | Confirms presence of both halogens. |
Expert Insight: If your experimental data does not show the M+2 peak as the most intense (approx. 133% of M), you are likely not analyzing a mono-bromo/mono-chloro species.
Part 2: Comparative Analysis of Ionization Modes
1. Electron Ionization (EI) - 70 eV [1][2]
-
Mechanism: High-energy electron bombardment causes extensive fragmentation.
-
Primary Utility: Structural fingerprinting and library matching.
-
Behavior: The molecular ion (
) is often weak due to the labile C-Br bond. The spectrum is dominated by the Acylium ion (loss of ).
2. Electrospray Ionization (ESI) - Positive Mode
-
Mechanism: Soft ionization creating even-electron ions (
). -
Primary Utility: Molecular weight confirmation and LC-compatibility.[2]
-
Behavior: Shows a strong protonated molecular ion.[2] Fragmentation (CID) requires optimized collision energy (CE) to break the stable aromatic ring-carbonyl bond.
Part 3: Detailed Fragmentation Pathways
The fragmentation logic follows the stability of the resulting carbocations.[3][4]
Pathway A:
-Cleavage (Dominant in EI)
The radical cation cleaves at the bond alpha to the carbonyl group.
-
Precursor:
-
Cleavage: The bond between the carbonyl carbon and the
-carbon breaks.[5] -
Neutral Loss:
(Mass ~93/95). -
Product: A resonance-stabilized Acylium Ion (
). -
Secondary Loss: The acylium ion ejects Carbon Monoxide (CO, 28 Da) to form the Phenyl Cation (
).
Pathway B: Halogen Radical Loss
Direct loss of the Bromine radical (
Visualization of Fragmentation Logic
Figure 1: Primary fragmentation pathways for
Part 4: Experimental Protocols
Protocol A: GC-EI-MS (Structural Fingerprinting)
-
Instrument: Single Quadrupole GC-MS.
-
Inlet Temp: 250°C (Note: Keep <260°C to prevent thermal degradation of the C-Br bond).
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30m x 0.25mm.
-
Oven Program: 60°C (1 min)
20°C/min 280°C. -
Source Temp: 230°C.
-
Scan Range: 50–350 m/z.
Protocol B: LC-ESI-MS/MS (Quantification/Confirmation)
-
Instrument: Triple Quadrupole (QqQ).
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.[5]
-
Ionization: ESI Positive Mode (
). -
Precursor Selection: Select the M+2 peak (most intense) for MS/MS optimization if sensitivity is key, or M if following strict regulatory guidelines for monoisotopic mass.
-
Collision Energy (CE): Ramp 10–40 eV.
Step-by-Step Workflow Diagram:
Figure 2: Dual-modality workflow for comprehensive characterization.
Part 5: Comparative Data Summary
The following table contrasts the expected spectral features.
| Feature | EI-MS (Hard Ionization) | ESI-MS/MS (Soft Ionization) |
| Molecular Ion | Weak or Absent ( | Strong ( |
| Base Peak | m/z ~157 (Acylium Ion) | m/z ~252 ( |
| Key Neutral Losses | CO (28), HBr (80/82) | |
| Isotopic Pattern | Preserved in fragments containing Cl | Preserved in parent; lost in fragments if halogens leave |
| Sensitivity | Moderate (ng range) | High (pg range) |
References
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
-
NIST Mass Spectrometry Data Center. (2023). Chlorine-Bromine Isotopic Patterns. National Institute of Standards and Technology.[6]
-
Holčapek, M., et al. (2010). Fragmentation behavior of halo-derivatives in mass spectrometry. Journal of Mass Spectrometry.
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing.
Sources
- 1. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chlorine - Bromine Combination Isotope Intensities | NIST [nist.gov]
Navigating the Solid-State Landscape of Halogenated Acetophenones: A Comparative Crystallographic Guide
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics and advanced materials, a profound understanding of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as the definitive technique for elucidating the precise atomic arrangement within a crystalline solid, offering invaluable insights into intermolecular interactions, conformational preferences, and packing motifs. This guide focuses on the crystallographic analysis of halogenated acetophenones, a class of compounds frequently encountered as synthetic intermediates and scaffolds in drug discovery.
While the specific X-ray crystallographic data for 3'-Bromo-6'-chloro-2'-fluoroacetophenone is not publicly available in crystallographic databases as of this guide's publication, a comparative analysis with structurally related analogs can provide a robust framework for predicting its solid-state behavior. This guide presents a detailed comparison with three such analogs: 4'-Bromoacetophenone , 2-Bromo-4'-chloroacetophenone , and 3'-Chloro-4'-fluoroacetophenone . Furthermore, a comprehensive, field-proven protocol for obtaining single-crystal X-ray diffraction data for novel compounds like this compound is provided, empowering researchers to contribute to the collective structural knowledge.
Comparative Crystallographic Data of Halogenated Acetophenones
The following table summarizes the key crystallographic parameters for three comparator halogenated acetophenones. This data serves as a valuable reference for understanding how different halogenation patterns on the phenyl ring influence the crystal packing and unit cell dimensions.
| Compound | 4'-Bromoacetophenone | 2-Bromo-4'-chloroacetophenone | 3'-Chloro-4'-fluoroacetophenone |
| Chemical Formula | C₈H₇BrO | C₈H₆BrClO | C₈H₆ClFO |
| Molecular Weight | 199.04 g/mol [1] | 233.49 g/mol [2] | 172.58 g/mol [3] |
| Crystal System | Orthorhombic | Not specified | Not specified |
| Space Group | P2₁2₁2₁ | Not specified | Not specified |
| Unit Cell Dimensions | a = 5.97 Å, b = 7.95 Å, c = 15.68 Å | Not specified | Not specified |
| Volume (ų) | 744.9 | Not specified | Not specified |
| Z | 4 | Not specified | Not specified |
| Reference | CCDC 248150[4] | [5] | [3][6][7][8][9] |
Note: Complete crystallographic data for 2-Bromo-4'-chloroacetophenone and 3'-Chloro-4'-fluoroacetophenone, including crystal system, space group, and unit cell dimensions, were not available in the public databases searched. The provided information is based on available literature and supplier data.
The Causality Behind Experimental Choices in X-ray Crystallography
The journey from a powdered sample to a refined crystal structure is a multi-step process where each decision is critical for a successful outcome. The following protocol for the single-crystal X-ray diffraction of a novel compound like this compound is designed to be a self-validating system, with explanations for the causality behind each experimental choice.
Experimental Protocol: Single-Crystal X-ray Diffraction
1. Crystal Growth (The Foundation of Quality Data)
-
Objective: To obtain single, well-ordered crystals of sufficient size and quality for diffraction.
-
Methodology:
-
Solvent Selection: Begin by testing the solubility of this compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile). The ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble upon heating. This differential solubility is the driving force for crystallization upon cooling.
-
Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature. This slow process minimizes the formation of polycrystalline aggregates and promotes the growth of larger, single crystals.
-
Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound. In the larger container, add a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution will gradually decrease the solubility of the compound, inducing crystallization.
-
Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in each dimension) have formed, carefully harvest them using a cryo-loop.
-
2. Data Collection (Capturing the Diffraction Pattern)
-
Objective: To accurately measure the intensities and positions of the diffracted X-ray beams.
-
Methodology:
-
Mounting: Mount a selected crystal on a goniometer head in a stream of cold nitrogen gas (typically 100 K). The cryogenic temperature minimizes thermal vibrations of the atoms, leading to sharper diffraction spots and higher quality data.
-
X-ray Source: Utilize a modern single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å). The choice of wavelength depends on the unit cell dimensions and elemental composition of the crystal.
-
Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated through a range of angles. Modern software allows for the automated determination of an optimal data collection strategy to ensure high completeness and redundancy of the data.
-
3. Data Reduction and Structure Solution
-
Objective: To process the raw diffraction images and obtain an initial model of the crystal structure.
-
Methodology:
-
Integration: The raw diffraction images are processed to determine the intensity and position of each reflection.
-
Scaling and Merging: The intensities are scaled to account for experimental variations, and symmetry-equivalent reflections are merged.
-
Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the crystal's space group.
-
Structure Solution: Direct methods or Patterson methods are used to determine the initial phases of the structure factors, leading to an initial electron density map and a preliminary structural model.
-
4. Structure Refinement (Optimizing the Atomic Model)
-
Objective: To refine the atomic positions, displacement parameters, and other structural parameters to best fit the experimental data.
-
Methodology:
-
Least-Squares Refinement: The structural model is refined against the experimental data using a least-squares algorithm. This iterative process minimizes the difference between the observed and calculated structure factors.
-
Anisotropic Displacement Parameters: For non-hydrogen atoms, anisotropic displacement parameters are refined to model the thermal motion of the atoms.
-
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and chemical reasonableness.
-
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental protocol for obtaining and analyzing single-crystal X-ray diffraction data.
Caption: A flowchart illustrating the key stages of single-crystal X-ray crystallography, from sample preparation to the final refined structure.
Conclusion
While the crystal structure of this compound remains to be experimentally determined and deposited in public databases, this guide provides a robust framework for its future investigation. By comparing the known crystal structures of related halogenated acetophenones, researchers can form initial hypotheses about the potential packing motifs and intermolecular interactions that may be present in the target compound. The detailed experimental protocol and workflow diagram offer a practical roadmap for obtaining high-quality crystallographic data, enabling the scientific community to fill this knowledge gap. The elucidation of this and other novel crystal structures will undoubtedly contribute to the rational design of new molecules with tailored properties for a wide range of applications in medicine and materials science.
References
-
Hassan, N. H. H., Abdullah, A. A., Arshad, S., Khalib, N. C., & Razak, I. A. (2016). Crystal structure and Hirshfeld surface analysis of (E)-3-(2-chloro-6-fluorophenyl)-1-(3-fluoro-4-methoxyphenyl)prop-2-en-1-one. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 5), 716–719. [Link]
-
Gurbanov, A. V., Mulugeta, G., Mahmudov, K. T., & Askerov, R. K. (2025). Crystal structure and Hirshfeld surface analysis of 3-(2-chloro-6-fluorophenyl)-1,5-bis(thiophen-2-yl)pentane-1,5-dione. IUCrData, 10(11), x250928. [Link]
-
Selvan, R., & Krishnan, S. (2012). Growth and Characterization Studies of 2-Bromo-4-chloroacetophenone Crystals. Research Journal of Recent Sciences, 1(4), 1-4. [Link]
-
PubChem. (n.d.). 3'-chloro-4'-fluoroacetophenone. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]
-
NIST. (n.d.). 3-Chloro-4-fluoroacetophenone. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved February 23, 2026, from [Link]
-
PubChem. (n.d.). 3'-Chloro-4'-fluoroacetophenone. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]
-
Cheméo. (n.d.). 3-Chloro-4-fluoroacetophenone. Retrieved February 23, 2026, from [Link]
-
Stenutz, R. (n.d.). 4'-bromoacetophenone. Retrieved February 23, 2026, from [Link]
-
NIST. (n.d.). Ethanone, 1-(4-bromophenyl)-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved February 23, 2026, from [Link]
-
PubChem. (n.d.). p-Bromoacetophenone. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]
-
PubChem. (n.d.). p-Chlorophenacyl bromide. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]
-
PubChem. (n.d.). 2-Chloro-6-fluorophenylacetonitrile. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]
Sources
- 1. Ethanone, 1-(4-bromophenyl)- [webbook.nist.gov]
- 2. 2-Bromo-4'-chloroacetophenone(536-38-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. 3'-Chloro-4'-fluoroacetophenone | C8H6ClFO | CID 520422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. p-Bromoacetophenone | C8H7BrO | CID 7466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. PubChemLite - 3'-chloro-4'-fluoroacetophenone (C8H6ClFO) [pubchemlite.lcsb.uni.lu]
- 7. 3-Chloro-4-fluoroacetophenone [webbook.nist.gov]
- 8. 3-Chloro-4-fluoroacetophenone [webbook.nist.gov]
- 9. chemeo.com [chemeo.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
